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(2,3-Difluoro-4-nitrophenyl)methanol Documentation Hub

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  • Product: (2,3-Difluoro-4-nitrophenyl)methanol

Core Science & Biosynthesis

Foundational

Technical Guide: (2,3-Difluoro-4-nitrophenyl)methanol in Advanced Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms is a proven tactic to modulate a drug candidate's lipophilicity, metabolic stability, and target binding affinity. (2,3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms is a proven tactic to modulate a drug candidate's lipophilicity, metabolic stability, and target binding affinity. (2,3-Difluoro-4-nitrophenyl)methanol (CAS: 1806289-80-4) has emerged as a highly versatile, bifunctional building block. Featuring a benzylic alcohol for nucleophilic coupling and a nitro group primed for downstream reduction, this scaffold is increasingly utilized in the synthesis of complex heterocycles, including modulators for the GLP-1 receptor and DGAT2 inhibitors[1][2].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic specifications. Here, we will dissect the physicochemical rationale for utilizing this specific fluorinated architecture, detail a self-validating chemoselective synthesis protocol, and map its downstream applications in metabolic disease therapeutics.

Molecular Architecture & Physicochemical Profiling

The utility of (2,3-difluoro-4-nitrophenyl)methanol lies in its precise substitution pattern. The ortho-fluorine atoms exert a strong inductive electron-withdrawing effect (-I) across the aromatic system. This electronic modulation significantly increases the electrophilicity of the benzylic carbon once the hydroxyl group is converted to a leaving group (e.g., bromide or mesylate), thereby accelerating subsequent S_N2 coupling reactions. Furthermore, the steric shielding provided by the fluorine atoms can protect adjacent bonds from cytochrome P450-mediated oxidative metabolism in the final drug construct.

Table 1: Core Chemical Identifiers & Properties [3]

ParameterSpecification
Chemical Name (2,3-Difluoro-4-nitrophenyl)methanol
CAS Registry Number 1806289-80-4
Molecular Formula C7H5F2NO3
Molecular Weight 189.12 g/mol
SMILES String OCc1ccc(=O)c(F)c1F
InChI Key GLRDNAZULNPHMA-UHFFFAOYSA-N
Physical State Solid
Standard Purity ≥96%
Chemoselective Synthesis Methodologies

When synthesizing (2,3-difluoro-4-nitrophenyl)methanol from its precursor, 2,3-difluoro-4-nitrobenzoic acid, the primary synthetic challenge is chemoselectivity . Standard hydride donors like lithium aluminum hydride (LiAlH4) or palladium-catalyzed hydrogenation will indiscriminately reduce the highly reactive nitro moiety to an azo compound or an aniline.

To achieve selective reduction of the carboxylate, we employ the Borane-Tetrahydrofuran (BH3·THF) complex .

The Causality of the Reagent Choice: Borane is an electrophilic reducing agent. It coordinates preferentially with the electron-rich carbonyl oxygen of the carboxylic acid rather than the electron-deficient nitro group. The 2,3-difluoro motif strongly withdraws electron density from the aromatic ring, increasing the acidity of the starting material and accelerating the initial formation of the triacyloxyborane intermediate. Because BH3 does not readily transfer hydrides to nitro groups under ambient conditions, the 4-nitro functionality is perfectly preserved.

Protocol: Chemoselective Reduction via BH3·THF

This protocol is designed as a self-validating system, utilizing visual and chromatographic feedback loops to ensure reaction integrity.

  • Initiation & Coordination:

    • Dissolve 2,3-difluoro-4-nitrobenzoic acid (1.0 eq) in anhydrous THF under an inert argon atmosphere.

    • Validation: Cool the reaction vessel to 0 °C. The cooling is critical to control the exothermic coordination step and prevent thermal degradation of the THF complex.

  • Reagent Addition:

    • Add BH3·THF (1.0 M in THF, 2.5 eq) dropwise.

    • Causality: An excess of borane is required because the initial reaction consumes one equivalent of hydride to release H2 gas, forming the active borate complex.

  • Propagation:

    • Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

    • Validation: Monitor conversion via TLC (Hexanes/EtOAc 7:3). The starting acid will remain at the baseline, while the less polar benzylic alcohol product will migrate. The strong electron-withdrawing nature of the fluorines slightly retards the final hydride transfer step, necessitating this extended reaction time.

  • Quenching (Critical Step):

    • Cool the vessel back to 0 °C and carefully add methanol dropwise until gas evolution ceases.

    • Causality: Methanol solvolyzes the unreacted borane and cleaves the borate esters. This releases hydrogen gas (a visual validation of active reagent destruction) and yields trimethyl borate, which is highly volatile and easily removed during concentration.

  • Isolation:

    • Concentrate the mixture under reduced pressure. Partition the residue between EtOAc and 1M HCl. Wash the organic layer with brine, dry over anhydrous MgSO4, and evaporate to yield the purified (2,3-difluoro-4-nitrophenyl)methanol.

Synthesis A 2,3-Difluoro-4-nitrobenzoic Acid B BH3-THF Complex (0 °C to RT) A->B Electrophilic attack C Borate Intermediate B->C Hydride Transfer D Methanol Quench (H2 Evolution) C->D Solvolysis E (2,3-Difluoro-4-nitrophenyl)methanol D->E Aqueous Workup

Chemoselective reduction workflow for (2,3-difluoro-4-nitrophenyl)methanol synthesis.
Downstream Functionalization & Drug Discovery Applications

Once isolated, (2,3-difluoro-4-nitrophenyl)methanol serves as a linchpin for assembling complex pharmacophores. The standard workflow involves converting the benzylic alcohol to a halide, performing an S_N2 alkylation with a target amine, and subsequently reducing the nitro group to an aniline. This aniline is then cyclized to form benzimidazoles or related heterocycles.

Recent patent literature highlights the critical role of this specific scaffold in two major therapeutic arenas:

A. GLP-1 Receptor (GLP-1R) Modulators

GLP-1R agonists are frontline treatments for type 2 diabetes and obesity. Recent developments in oral, small-molecule GLP-1R modulators utilize the 2,3-difluorophenyl architecture to enhance binding affinity within the receptor's allosteric pocket[1]. The fluorines improve the metabolic half-life of the drug by blocking rapid degradation pathways, ensuring sustained cAMP accumulation and insulin secretion.

B. DGAT2 Inhibitors for NASH

Diacylglycerol O-acyltransferase 2 (DGAT2) is a key enzyme in triglyceride biosynthesis. Inhibiting DGAT2 is a validated strategy for treating non-alcoholic steatohepatitis (NASH) and hepatic steatosis. Compounds derived from (2,3-difluoro-4-nitrophenyl)methanol have been patented as potent DGAT2 inhibitors, where the difluoro-aromatic ring is essential for optimal positioning within the enzyme's hydrophobic active site[2].

Pathway cluster_0 Cellular Signaling via GLP-1R Modulators N1 Fluorinated Modulator (Derived from CAS 1806289-80-4) N2 GLP-1 Receptor (GPCR) N1->N2 Allosteric Binding N3 Gαs Protein Activation N2->N3 Conformational Change N4 Adenylate Cyclase N3->N4 Stimulation N5 cAMP Accumulation N4->N5 ATP Conversion N6 Insulin Secretion & Metabolic Regulation N5->N6 Downstream Kinase Activation

Pharmacological pathway of GLP-1R modulators utilizing the fluorinated scaffold.
Safety, Handling, and Regulatory Data

As with all fluorinated nitroaromatics, strict adherence to laboratory safety protocols is mandatory. The compound is an irritant and must be handled under an inert atmosphere to maintain its purity profile over time[3].

Table 2: Hazard and Safety Metrics (GHS) [3]

GHS ParameterSpecification
Signal Word Warning
Hazard Statements H319: Causes serious eye irritation.
Precautionary Codes P264: Wash hands thoroughly after handling.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water.
Storage Conditions Store in a tightly closed container under an inert atmosphere at Room Temperature. Keep dry.
References
  • Title: US20240199589A1 - GLP-1R Modulating Compounds Source: Google Patents / United States Patent and Trademark Office URL
  • Title: WO2022076495A1 - Preparation of benzimidazolone derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors Source: Google Patents / World Intellectual Property Organization URL

Sources

Exploratory

physical and chemical properties of (2,3-Difluoro-4-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals Introduction (2,3-Difluoro-4-nitrophenyl)methanol is a halogenated and nitrated aromatic alcohol. Its chemical structure, featuring a benzyl alcohol core su...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,3-Difluoro-4-nitrophenyl)methanol is a halogenated and nitrated aromatic alcohol. Its chemical structure, featuring a benzyl alcohol core substituted with two fluorine atoms and a nitro group, makes it a valuable building block in organic synthesis. The presence of these functional groups provides multiple reaction sites and modulates the electronic properties of the molecule, making it an attractive starting material for the synthesis of more complex compounds, particularly in the fields of medicinal chemistry and materials science.

The strategic placement of fluorine atoms and a nitro group on the phenyl ring significantly influences the molecule's physicochemical properties and potential biological activity. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1] The electron-withdrawing nature of both the fluorine atoms and the nitro group impacts the reactivity of the aromatic ring and the benzylic alcohol, offering unique opportunities for chemical transformations. This guide provides a comprehensive overview of the known physical and chemical properties of (2,3-Difluoro-4-nitrophenyl)methanol, its potential synthetic routes, and its applications in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of (2,3-Difluoro-4-nitrophenyl)methanol is presented below. It is important to note that while some data is available from commercial suppliers, experimentally determined values for properties such as melting point, boiling point, and solubility are not extensively reported in the scientific literature.

Table 1: Physicochemical Properties of (2,3-Difluoro-4-nitrophenyl)methanol

PropertyValueSource
CAS Number 1806289-80-4[2][3]
Molecular Formula C₇H₅F₂NO₃[3][4]
Molecular Weight 189.12 g/mol [2][4]
Physical Form Solid[3]
Purity Typically ≥96%[3]
Storage Temperature Room Temperature, under inert atmosphere[3]

Structural Information:

The chemical structure of (2,3-Difluoro-4-nitrophenyl)methanol is characterized by a benzene ring substituted at positions 2 and 3 with fluorine atoms, at position 4 with a nitro group, and at position 1 with a hydroxymethyl group.

Chemical Structure:

Chemical Structure of (2,3-Difluoro-4-nitrophenyl)methanol

Chemical Properties and Reactivity

The reactivity of (2,3-Difluoro-4-nitrophenyl)methanol is dictated by its three key functional groups: the primary alcohol, the aromatic ring, and the nitro group.

Reactivity of the Benzyl Alcohol Moiety:

The primary alcohol group can undergo typical reactions of alcohols. Oxidation can yield the corresponding (2,3-Difluoro-4-nitrophenyl)aldehyde or (2,3-Difluoro-4-nitro)benzoic acid, depending on the oxidizing agent and reaction conditions. Esterification with carboxylic acids or their derivatives is also a feasible transformation.

Influence of the Aromatic Substituents:

The two fluorine atoms and the nitro group are strong electron-withdrawing groups. This electronic effect deactivates the aromatic ring towards electrophilic substitution. Conversely, the benzylic position is activated towards nucleophilic attack due to the inductive and mesomeric effects of these substituents.

Potential Reactions:

  • Oxidation of the Alcohol: A common and crucial reaction for this class of compounds is the oxidation of the benzylic alcohol to an aldehyde or carboxylic acid. These functional groups are versatile handles for further synthetic transformations.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.[5] This transformation is fundamental in many synthetic pathways, as the resulting aniline derivative is a key precursor for the construction of a wide range of heterocyclic systems and for amide bond formation.

  • Nucleophilic Substitution: The hydroxyl group of the benzyl alcohol can be substituted by other nucleophiles, a reaction that can be facilitated by the electron-withdrawing substituents on the aromatic ring.

Synthesis

Proposed Synthetic Pathway:

A potential synthetic route could involve the nitration of 2,3-difluorotoluene, followed by radical bromination of the benzylic position, and subsequent hydrolysis of the resulting benzyl bromide to the desired alcohol.

Synthesis_Pathway A 2,3-Difluorotoluene B 2,3-Difluoro-4-nitrotoluene A->B HNO₃, H₂SO₄ C 1-(Bromomethyl)-2,3-difluoro-4-nitrobenzene B->C NBS, AIBN D (2,3-Difluoro-4-nitrophenyl)methanol C->D H₂O, Base

Caption: Proposed synthetic pathway for (2,3-Difluoro-4-nitrophenyl)methanol.

Generalized Experimental Protocol for Synthesis:

  • Nitration: 2,3-Difluorotoluene is carefully added to a mixture of concentrated nitric acid and sulfuric acid at a low temperature (e.g., 0-5 °C). The reaction is stirred for a specified time and then quenched by pouring onto ice. The product, 2,3-difluoro-4-nitrotoluene, is then extracted with an organic solvent.

  • Bromination: The 2,3-difluoro-4-nitrotoluene is refluxed with N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride. The reaction is monitored for completion, and the succinimide byproduct is filtered off.

  • Hydrolysis: The crude 1-(bromomethyl)-2,3-difluoro-4-nitrobenzene is then hydrolyzed to the corresponding alcohol. This can be achieved by heating with an aqueous base, such as sodium carbonate or sodium hydroxide, in a suitable solvent system. The final product, (2,3-Difluoro-4-nitrophenyl)methanol, would be purified by crystallization or chromatography.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of (2,3-Difluoro-4-nitrophenyl)methanol. While experimental spectra for this specific compound are not widely published, the expected spectral data can be predicted based on its structure.

Expected Spectral Data:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a triplet for the hydroxyl proton (if not exchanged with D₂O), a singlet or doublet for the benzylic methylene protons, and two aromatic protons exhibiting complex splitting patterns due to proton-proton and proton-fluorine coupling.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display signals for the benzylic carbon and six distinct aromatic carbons, with their chemical shifts influenced by the fluorine and nitro substituents. The carbon signals will also show splitting due to carbon-fluorine coupling.

  • FT-IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the alcohol (a broad band around 3300-3500 cm⁻¹), the N-O stretches of the nitro group (strong bands around 1520 cm⁻¹ and 1340 cm⁻¹), C-F stretches (in the 1000-1400 cm⁻¹ region), and aromatic C-H and C=C stretches.[6]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (189.12 g/mol ). Fragmentation patterns would likely involve the loss of the hydroxyl group, water, and the nitro group.

Generalized Protocol for Spectroscopic Analysis:

  • Sample Preparation: For NMR, the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For IR, the solid can be analyzed as a KBr pellet or a Nujol mull. For MS, the sample is dissolved in a volatile solvent.

  • Data Acquisition: The prepared sample is analyzed using the respective spectrometer (NMR, FT-IR, or Mass Spectrometer) following standard operating procedures.

  • Data Analysis: The obtained spectra are processed and analyzed to confirm the structure and purity of the compound by comparing the observed signals with the expected values.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve in Deuterated Solvent (NMR) D ¹H & ¹³C NMR Spectroscopy A->D B Prepare KBr Pellet or Nujol Mull (IR) E FT-IR Spectroscopy B->E C Dissolve in Volatile Solvent (MS) F Mass Spectrometry C->F G Structural Elucidation D->G E->G F->G H Purity Assessment G->H

Caption: General workflow for the spectroscopic analysis of (2,3-Difluoro-4-nitrophenyl)methanol.

Safety and Handling

Detailed toxicological data for (2,3-Difluoro-4-nitrophenyl)methanol is not available. However, based on the safety data for structurally similar compounds, it should be handled with care.

Hazard Identification:

  • Causes serious eye irritation.[3]

  • May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Nitro compounds can be toxic.

Recommended Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Work in a well-ventilated area, preferably in a fume hood.

  • Avoid contact with eyes, skin, and clothing.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Applications in Drug Discovery and Development

Substituted benzyl alcohols, particularly those bearing fluorine and nitro groups, are important intermediates in the synthesis of pharmaceuticals.[1]

Role as a Synthetic Intermediate:

(2,3-Difluoro-4-nitrophenyl)methanol serves as a versatile starting material for the synthesis of a variety of more complex molecules. The primary alcohol can be oxidized to an aldehyde, which can then participate in reactions such as Wittig reactions, reductive aminations, and the formation of heterocyclic rings. The nitro group, upon reduction to an amine, provides a key handle for amide bond formation or for the construction of nitrogen-containing heterocycles, which are prevalent in many drug scaffolds.

Potential as a Pharmacophore Fragment:

The 2,3-difluoro-4-nitrophenyl moiety itself could be a fragment of a pharmacophore, where the specific arrangement of the substituents contributes to the binding of a molecule to its biological target. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the nitro group can also act as a hydrogen bond acceptor.

Conclusion

(2,3-Difluoro-4-nitrophenyl)methanol is a valuable chemical intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceutical agents. Its unique combination of functional groups offers a range of possibilities for chemical modification. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive overview of its known properties, expected reactivity, and potential applications based on the established chemistry of related compounds. Further research into the synthesis and reactivity of (2,3-Difluoro-4-nitrophenyl)methanol is warranted to fully explore its utility as a building block in drug discovery and other areas of chemical science.

References

  • Supporting information for - The Royal Society of Chemistry. [Link]

  • (4-Nitrophenyl)methanol. [Link]

  • 2-[2-(5-Fluoro-3-pyridinyl)-4-nitrophenyl]ethanol | C13H11FN2O3 | CID 170431764. [Link]

  • CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • Supporting Information (SI). [Link]

  • 13C NMR Spectroscopy. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. [Link]

  • 2,3,4,5,6-Pentafluorobenzyl Alcohol | C7H3F5O | CID 9923. [Link]

  • FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b). [Link]

  • Interpreting C-13 NMR Spectra. [Link]

  • Solubility comparison in methanol. | Download Scientific Diagram. [Link]

  • Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • Quantitative analysis using ATR-FTIR Spectroscopy. [Link]

  • Infrared Spectra of Some Simple Organic Compounds. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties 1. [Link]

  • Probing the interactions of alcohols with biological membranes with the fluorescent probe Prodan. [Link]

  • Alcohols | Katzung & Trevor's Pharmacology: Examination & Board Review, 13e. [Link]

  • Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Safe Handling of (2,3-Difluoro-4-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the safety and handling protocols for (2,3-Difluoro-4-nitrophenyl)methanol (CAS No: 1806289-80-4). As a subs...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for (2,3-Difluoro-4-nitrophenyl)methanol (CAS No: 1806289-80-4). As a substituted nitrophenol derivative, this compound requires careful management in a laboratory setting. This document synthesizes available data to provide a robust framework for its safe utilization, storage, and disposal, with a focus on the principles of scientific integrity and proactive risk mitigation.

Section 1: Compound Profile and Hazard Identification

1.1 Known Hazards

The primary, officially documented hazard associated with (2,3-Difluoro-4-nitrophenyl)methanol is its potential to cause serious eye irritation.

  • GHS Hazard Statement: H319: Causes serious eye irritation.

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

1.2 Inferred and Potential Hazards

Due to its chemical structure as a difluorinated nitroaromatic compound, it is prudent to assume additional hazards based on data from analogous substances. The nitro group and aromatic ring can contribute to toxicity, while the fluorine atoms can influence its reactivity and metabolic pathways.

  • Potential for Skin Irritation: Similar compounds, such as (2-fluoro-4-nitrophenyl)methanol, are known to cause skin irritation. Therefore, skin contact should be avoided.

  • Potential for Systemic Toxicity: Nitrophenol derivatives can be toxic if swallowed, inhaled, or absorbed through the skin, potentially causing organ damage with prolonged or repeated exposure.

  • Hazards of Structurally Related Compounds: 4-Nitrophenol is classified as toxic if swallowed, harmful in contact with skin or if inhaled, and may cause damage to organs through prolonged or repeated exposure.

Given these potential risks, a conservative approach to handling, including the use of comprehensive personal protective equipment, is strongly recommended.

Table 1: Physicochemical Properties of (2,3-Difluoro-4-nitrophenyl)methanol
PropertyValueSource(s)
CAS Number 1806289-80-4[1]
Molecular Formula C₇H₅F₂NO₃[1]
Molecular Weight 189.12 g/mol [1]
Physical Form Solid
Purity ≥96-98% (typical)[1]

Section 2: Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential when working with (2,3-Difluoro-4-nitrophenyl)methanol.

2.1 Engineering Controls

  • Chemical Fume Hood: All handling of (2,3-Difluoro-4-nitrophenyl)methanol, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted.[2]

2.2 Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Gloves should be inspected for any signs of degradation or puncture before use and disposed of immediately after handling the compound.

  • Skin and Body Protection: A flame-resistant lab coat should be worn and buttoned to its full length. Full-length pants and closed-toe shoes are also required.

  • Respiratory Protection: In situations where dust may be generated and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol Start Handling (2,3-Difluoro-4-nitrophenyl)methanol Goggles Wear Chemical Safety Goggles Start->Goggles FaceShield Add Face Shield (if splash risk) Goggles->FaceShield Gloves Wear Nitrile/Neoprene Gloves FaceShield->Gloves LabCoat Wear Flame-Resistant Lab Coat Gloves->LabCoat Respirator Use Respirator (if dust/aerosol risk) LabCoat->Respirator End Proceed with Experiment Respirator->End

Caption: Mandatory PPE sequence for handling the compound.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidental exposure and maintain the integrity of the compound.

3.1 Handling

  • Avoid Dust Formation: As a solid, care should be taken to avoid the generation of dust during handling.[2]

  • Static Discharge: Take precautionary measures against static discharge, especially when transferring the powder.[2]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

3.2 Storage

  • Container: Keep the container tightly closed in a dry and well-ventilated area. Containers that have been opened must be carefully resealed and kept upright to prevent leakage.

  • Temperature: Store at room temperature.[1]

  • Atmosphere: Storage under an inert atmosphere is recommended.

  • Incompatibilities: Store away from strong oxidizing agents.

Section 4: Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

4.1 First-Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

4.2 Spill Response

  • Evacuation: Evacuate the immediate area of the spill.

  • Ventilation: Ensure the area is well-ventilated, but avoid actions that could generate airborne dust.

  • Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, it may be necessary to wet the material with a suitable solvent to prevent it from becoming airborne.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Waste Disposal: All contaminated materials, including PPE, should be placed in a sealed, labeled container for hazardous waste disposal.

Spill_Response_Flowchart Spill Spill of (2,3-Difluoro-4-nitrophenyl)methanol Occurs Evacuate Evacuate Immediate Area Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Assess Assess Spill Size PPE->Assess SmallSpill Small Spill Assess->SmallSpill Small LargeSpill Large Spill Assess->LargeSpill Large ContainSmall Carefully Sweep Up Solid SmallSpill->ContainSmall ContainLarge Wet with Solvent to Prevent Dust LargeSpill->ContainLarge Collect Collect in Sealed Container ContainSmall->Collect ContainLarge->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose End Spill Response Complete Dispose->End

Caption: Decision-making workflow for spill response.

Section 5: Fire-Fighting Measures and Disposal

5.1 Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: During a fire, hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (HF) may be formed.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

5.2 Waste Disposal

  • Regulations: Dispose of this compound and its container in accordance with all applicable federal, state, and local regulations.

  • Procedure: The compound should be disposed of as hazardous waste. Do not allow it to enter drains or the environment.

Section 6: Toxicological Information

As previously stated, a comprehensive toxicological profile for (2,3-Difluoro-4-nitrophenyl)methanol is not publicly available. The information below is based on the known hazards and the toxicological properties of related compounds.

  • Acute Toxicity: The acute oral, dermal, and inhalation toxicity are unknown. However, based on related nitrophenols, it should be handled as a potentially toxic substance by all routes of exposure.

  • Serious Eye Damage/Irritation: Causes serious eye irritation.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Respiratory or Skin Sensitization: Data not available.

  • Germ Cell Mutagenicity: Data not available.

  • Carcinogenicity: Data not available.

  • Reproductive Toxicity: Data not available.

  • Specific Target Organ Toxicity (Single and Repeated Exposure): Data not available, but based on analogs, potential for organ damage exists with repeated exposure.

References

  • Safety data sheet. BASF. [Link]

Sources

Exploratory

reactivity of the nitro group in (2,3-Difluoro-4-nitrophenyl)methanol

An In-depth Technical Guide to the Reactivity of the Nitro Group in (2,3-Difluoro-4-nitrophenyl)methanol Abstract (2,3-Difluoro-4-nitrophenyl)methanol is a key synthetic intermediate whose utility is dictated by the comp...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Reactivity of the Nitro Group in (2,3-Difluoro-4-nitrophenyl)methanol

Abstract

(2,3-Difluoro-4-nitrophenyl)methanol is a key synthetic intermediate whose utility is dictated by the complex interplay of its functional groups. The aromatic core is profoundly influenced by the strong electron-withdrawing nature of a para-nitro group and two ortho-fluorine atoms, rendering the molecule susceptible to specific chemical transformations. This guide provides an in-depth analysis of the reactivity centered on the nitro group, a focal point for synthetic manipulation. We will explore the electronic landscape of the molecule, detail the primary methodologies for the reduction of the nitro group to its corresponding amine, and discuss its critical role in activating the aromatic ring for nucleophilic aromatic substitution (SNAr). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this versatile building block.

The Electronic Landscape: A Symphony of Inductive and Mesomeric Effects

The reactivity of (2,3-Difluoro-4-nitrophenyl)methanol is not governed by any single functional group but by their collective electronic influence on the phenyl ring. Understanding these effects is paramount to predicting and controlling reaction outcomes.

  • The Nitro Group (-NO₂): A Powerful Activator and Director: The nitro group exerts a potent electron-withdrawing effect through both induction (-I) and resonance (-M). This significantly reduces the electron density of the aromatic ring, deactivating it towards electrophilic substitution. However, this same property makes it a powerful activating group for nucleophilic aromatic substitution (SNAr), particularly from the ortho and para positions, as it can stabilize the negatively charged Meisenheimer intermediate required for this reaction pathway.[1][2]

  • The Fluorine Substituents (-F): A Dual Influence: Fluorine is the most electronegative element, and its presence on the aromatic ring results in strong inductive electron withdrawal (-I).[3] This effect is most pronounced at the adjacent carbon atoms. Concurrently, fluorine can donate electron density back into the ring via a mesomeric effect (+M) due to its lone pairs.[4][5] While the inductive effect generally dominates, the interplay of these forces is nuanced.[6] In this molecule, the two ortho-fluorine atoms synergize with the nitro group to make the aromatic ring exceptionally electron-poor. This enhanced electrophilicity is key to its reactivity in SNAr. Furthermore, the presence of ortho-fluorine substituents is known to increase the acidity of adjacent C-H bonds, a factor that can be exploited in certain metal-catalyzed C-H functionalization reactions.[7][8]

  • The Benzylic Alcohol (-CH₂OH): The hydroxymethyl group is a weakly activating, ortho-para directing group. Its primary relevance in the context of this molecule is its own potential for transformation (e.g., oxidation, etherification, or conversion to a leaving group), which introduces considerations of chemoselectivity when designing synthetic routes.[9][10]

The convergence of these effects makes the C4 position (bearing the nitro group) and the C2/C3 positions (bearing the fluorine atoms) the primary sites of reactivity.

Core Reactivity I: Reduction of the Nitro Group to an Aniline

The conversion of the nitro group to an amine is one of the most fundamental and valuable transformations for this class of compounds, opening pathways to a vast array of further functionalizations such as amide bond formation, diazotization, and reductive amination. The resulting (4-amino-2,3-difluorophenyl)methanol is a critical precursor in medicinal chemistry.

The reduction proceeds through nitroso and hydroxylamine intermediates, ultimately yielding the primary amine.[11] The choice of reducing agent is critical and is determined by factors such as substrate tolerance, desired yield, and operational simplicity.

Methodologies for Nitro Group Reduction

Several robust methods exist for the reduction of aryl nitro groups. The selection of a specific protocol is a strategic choice based on the desired balance of reactivity, chemoselectivity, and process safety.

  • Catalytic Hydrogenation: This is a widely used industrial and laboratory method known for its high efficiency and clean reaction profiles.[12] Catalysts such as Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂) are employed in the presence of hydrogen gas.

    • Causality: The metal surface adsorbs both the hydrogen gas and the nitroarene, facilitating the stepwise addition of hydrogen atoms across the N-O bonds. This method is highly effective but requires specialized equipment for handling hydrogen gas. A key consideration is the potential for competitive hydrodefluorination, though C-F bonds are generally robust under standard hydrogenation conditions. The hydrogenation of dinitrotoluene, a related substrate, is a well-established industrial process that proceeds through a series of intermediates.[13][14]

  • Dissolving Metal Reductions (Metal/Acid): Classic reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron (Fe) powder in acidic media are reliable and highly chemoselective.[15][16]

    • Causality: These systems generate the reduced metal species in situ, which then act as single-electron donors to the nitro group. SnCl₂ is particularly valued for its mildness, often preserving other reducible functional groups like carbonyls and esters.[17][18] Iron-based systems are advantageous due to their low cost and reduced environmental impact.[15][16][19]

Comparative Data on Reduction Methods
MethodReagents & ConditionsTypical YieldChemoselectivity & Remarks
Catalytic HydrogenationH₂ (1-50 atm), Pd/C or PtO₂, MeOH/EtOH, RT-60°C>95%Excellent. High efficiency. Requires pressure equipment. Potential for hydrodefluorination at high temperatures/pressures.[20]
Stannous ChlorideSnCl₂·2H₂O, EtOH or HCl, RT-Reflux85-95%Excellent. Very mild and tolerant of many functional groups.[18][21] The workup can be cumbersome due to tin salts.
Iron/AcidFe powder, HCl or NH₄Cl, H₂O/EtOH, Reflux90-98%Excellent. Cost-effective and environmentally benign. Vigorous reaction that may require careful temperature control.[15][16]
Experimental Protocol: Reduction using Stannous Chloride (SnCl₂)

This protocol describes a reliable and mild procedure for the selective reduction of the nitro group.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2,3-Difluoro-4-nitrophenyl)methanol (1.0 eq).

  • Reagent Addition: Add ethanol (10-15 mL per gram of substrate) to dissolve or suspend the starting material. To this mixture, add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) in a single portion.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice. Basify the mixture by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is ~8-9. This will precipitate tin salts.

  • Extraction: Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (4-amino-2,3-difluorophenyl)methanol, which can be purified further by column chromatography or recrystallization.

Visualization of the Reduction Workflow

G Workflow: Nitro Group Reduction Start (2,3-Difluoro-4-nitrophenyl)methanol Reagents Reduction System (e.g., SnCl2·2H2O, EtOH) Start->Reagents Reaction Heat to Reflux (2-4 hours) Reagents->Reaction Workup Aqueous Basic Workup & Celite Filtration Reaction->Workup Extraction Ethyl Acetate Extraction Workup->Extraction Purification Concentration & Purification Extraction->Purification Product (4-Amino-2,3-difluorophenyl)methanol Purification->Product

Caption: General experimental workflow for the reduction of the nitro group.

Core Reactivity II: Activating Group in Nucleophilic Aromatic Substitution (SNAr)

While the nitro group itself is not displaced, its powerful electron-withdrawing nature is the critical driver for SNAr reactions on the fluorinated aromatic ring.[2] The fluorine atoms, particularly the one at the C2 position (ortho to the nitro group), serve as excellent leaving groups in this context.

Mechanism and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile attacks one of the carbon atoms bearing a fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2]

  • Stabilization: The negative charge of the Meisenheimer complex is delocalized across the ring and, crucially, onto the oxygen atoms of the para-nitro group. This stabilization is what makes the reaction kinetically favorable.

  • Elimination: The aromaticity is restored by the expulsion of the fluoride ion, yielding the substituted product.

Due to the strong activation by the nitro group, nucleophilic attack will occur preferentially at the C2 position (ortho to -NO₂) over the C3 position (meta to -NO₂).

Experimental Considerations
  • Nucleophiles: A wide range of nucleophiles can be employed, including primary and secondary amines, alkoxides, and thiols.

  • Solvents: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are typically used as they can solvate the cation of the base without deactivating the nucleophile.

  • Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is often required to deprotonate the nucleophile or scavenge the HF generated during the reaction.

Visualization of the SNAr Mechanism

Caption: The addition-elimination mechanism of SNAr at the C2 position.

Conclusion

The is central to its utility as a synthetic building block. Its strong electron-withdrawing properties dominate the chemical behavior of the molecule, enabling two primary and highly valuable transformations. Firstly, the nitro group can be efficiently and selectively reduced to a primary amine using a variety of well-established protocols, providing a gateway to a host of aniline-based derivatives. Secondly, it acts as a powerful activating group, facilitating the nucleophilic aromatic substitution of the ortho-fluorine atom. A thorough understanding of these electronic principles and the practical application of the associated experimental protocols empowers researchers to strategically incorporate this versatile intermediate into complex synthetic campaigns, particularly in the fields of pharmaceutical and materials science.

References

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  • Crossley, D. L., et al. (2016). Chemoselective nitro reduction and hydroamination using a single iron catalyst.
  • Kamal, A., et al. (2006). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Letters in Organic Chemistry, 3(1), 47-50.
  • Benchchem. (n.d.). The Dual-Edged Sword: Unraveling the Role of Fluorine and Nitro Groups in N-(2-fluoro-4-nitrophenyl)acetamide Reactivity.
  • Chemistry Stack Exchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Galeotti, M., et al. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Molecules, 23(11), 2993.
  • Petrier, C., & Luche, J. L. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Green, O., et al. (2022). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society, 144(30), 13695-13706.
  • Wikipedia. (n.d.).
  • Chemistry Stack Exchange. (2017). In the nitration, why fluorobenzene has less products in the ortho position than Clorobenzene?
  • Katritzky, A. R., et al. (1995). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. The Journal of Organic Chemistry, 60(11), 3401-3404.
  • Wikipedia. (n.d.).
  • Green, O., et al. (2022). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society.
  • Clot, E., et al. (2024). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • Janssen, F. J. J., et al. (1990). The catalytic hydrogenation of 2,4-dinitrotoluene in a continuous stirred slurry reactor with an evaporating solvent. Chemical Engineering Science, 45(8), 2269-2274.
  • Smith, M. B. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. Comprehensive Organic Name Reactions and Reagents.
  • Clot, E., et al. (2024). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis.
  • ResearchGate. (2026). Catalytic hydrogenation of 2,4-dinitrotoluene to 2,4-toluenediamine using isopropanol as hydrogen source.
  • Misra, M., et al. (2013). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Drug Metabolism Reviews, 45(4), 431-451.
  • Organic Syntheses. (n.d.). 4-nitrobenzyl fluoride. [Link]

  • Sun, L., et al. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synthesis, 2008(21), 3487-3488.
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Foundational

An In-depth Technical Guide to (2,3-Difluoro-4-nitrophenyl)methanol: A Versatile Fluorinated Building Block

Abstract The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2] (2,3-Di...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2] (2,3-Difluoro-4-nitrophenyl)methanol emerges as a promising, yet under-documented, fluorinated building block. Its unique arrangement of a reactive benzylic alcohol, a nitro group for electronic activation and further functionalization, and an ortho-difluoro motif presents a confluence of functionalities for the synthesis of complex chemical entities. This technical guide provides a comprehensive analysis of its properties, a proposed synthetic pathway, and its anticipated reactivity, drawing upon established principles of organic chemistry and the behavior of analogous structures. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the potential of novel fluorinated intermediates.

Introduction: The Strategic Value of Fluorinated Scaffolds

In contemporary drug discovery, the use of fluorinated building blocks is a well-established strategy to enhance the pharmacological profile of lead compounds.[1] The introduction of fluorine can significantly improve metabolic stability by blocking sites of enzymatic oxidation, increase binding affinity through favorable electrostatic interactions, and fine-tune lipophilicity to optimize absorption and cell permeability.[1] Molecules bearing the difluoro-nitro-phenyl moiety are of particular interest. The two fluorine atoms, positioned ortho to each other, create a unique electronic environment, while the para-nitro group acts as a strong electron-withdrawing group, activating the aromatic ring for certain transformations and serving as a precursor to a synthetically versatile aniline. (2,3-Difluoro-4-nitrophenyl)methanol encapsulates these features within a structure that also includes a primary alcohol, a key handle for esterification, etherification, and oxidation reactions.

Physicochemical and Structural Properties

(2,3-Difluoro-4-nitrophenyl)methanol is a solid at room temperature. Its core structure consists of a benzene ring substituted with two adjacent fluorine atoms, a nitro group, and a hydroxymethyl group.

PropertyValueSource(s)
CAS Number 1806289-80-4[3][4]
Molecular Formula C₇H₅F₂NO₃[3]
Molecular Weight 189.12 g/mol [3][4]
Physical Form Solid
Purity ≥96-98% (as commercially available)[3][4]
InChI 1S/C7H5F2NO3/c8-6-4(3-11)1-2-5(7(6)9)10(12)13/h1-2,11H,3H2
SMILES OCC1=CC=C(=O)C(F)=C1F[3]

Note: Spectroscopic data (NMR, IR, MS) for this specific compound are not widely available in the public domain. Characterization would be a standard requirement upon synthesis or acquisition.

Proposed Synthesis Pathway

While a specific, validated synthesis for (2,3-Difluoro-4-nitrophenyl)methanol is not prominently described in peer-reviewed literature, a logical and chemically sound approach can be proposed based on standard organic transformations. The most plausible route involves the selective reduction of the corresponding carboxylic acid, 2,3-difluoro-4-nitrobenzoic acid, which is a more common starting material.

Synthesis_Pathway Start 2,3-Difluoro-4-nitrobenzoic Acid Intermediate (2,3-Difluoro-4-nitrophenyl)methanol Start->Intermediate Reduction Reagent Reducing Agent (e.g., BH₃·THF, LiAlH₄) Reagent->Start

Caption: Proposed synthesis of (2,3-Difluoro-4-nitrophenyl)methanol.

Experimental Protocol (Conceptual)

This protocol is a generalized procedure and requires optimization and validation in a laboratory setting.

Objective: To synthesize (2,3-Difluoro-4-nitrophenyl)methanol by the reduction of 2,3-difluoro-4-nitrobenzoic acid.

Materials:

  • 2,3-Difluoro-4-nitrobenzoic acid

  • Borane-tetrahydrofuran complex (BH₃·THF) or Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-difluoro-4-nitrobenzoic acid (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Slowly add a solution of borane-tetrahydrofuran complex (approx. 1.1-1.5 eq) dropwise to the stirred solution. Caution: This reaction is exothermic and generates hydrogen gas.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully cool the reaction mixture back to 0 °C and quench the excess reducing agent by the slow, dropwise addition of 1 M HCl until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude (2,3-Difluoro-4-nitrophenyl)methanol by flash column chromatography on silica gel.

Key Synthetic Transformations and Reactivity

The utility of (2,3-Difluoro-4-nitrophenyl)methanol as a building block stems from the distinct reactivity of its three key functional domains: the benzylic alcohol, the nitro group, and the activated difluoroaromatic ring.

Reactivity_Hub cluster_alcohol Benzylic Alcohol Reactions cluster_nitro Nitro Group Reduction cluster_snar Nucleophilic Aromatic Substitution (SNAr) Core (2,3-Difluoro-4-nitrophenyl)methanol Oxidation Oxidation (PCC, DMP) Core->Oxidation Esterification Esterification (Acyl Halide, Acid Anhydride) Core->Esterification Etherification Etherification (Williamson Synthesis) Core->Etherification Halogenation Halogenation (SOCl₂, PBr₃) Core->Halogenation Reduction Reduction (Pd/C, H₂; SnCl₂) Core->Reduction SNAr SNAr Reaction (Nucleophile, Base) Core->SNAr Aniline (4-Amino-2,3-difluorophenyl)methanol Reduction->Aniline SubstitutedProduct Substituted Derivatives (Ethers, Amines, Thioethers) SNAr->SubstitutedProduct

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Protocols & Analytical Methods

Method

Synthesis of (2,3-Difluoro-4-nitrophenyl)methanol: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of (2,3-Difluoro-4-nitrophenyl)methanol, a valuable building block in medicinal chemistry and drug development. This protocol is designed for researchers, sc...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the synthesis of (2,3-Difluoro-4-nitrophenyl)methanol, a valuable building block in medicinal chemistry and drug development. This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step procedure, in-depth scientific rationale, and essential safety information.

Introduction

(2,3-Difluoro-4-nitrophenyl)methanol is a key intermediate in the synthesis of various pharmacologically active molecules. The presence of the difluoro and nitro functionalities on the phenyl ring provides unique electronic properties and opportunities for further chemical modification, making it a versatile scaffold in the design of novel therapeutic agents. This application note details a reliable two-step synthesis route commencing with the nitration of 2,3-difluorobenzoic acid, followed by the chemoselective reduction of the resulting carboxylic acid.

Synthesis Pathway Overview

The synthesis of (2,3-Difluoro-4-nitrophenyl)methanol is achieved through a two-step process:

  • Nitration: Electrophilic aromatic substitution on 2,3-difluorobenzoic acid introduces a nitro group at the C4 position, yielding 2,3-difluoro-4-nitrobenzoic acid.

  • Selective Reduction: The carboxylic acid functionality of 2,3-difluoro-4-nitrobenzoic acid is selectively reduced to a primary alcohol using a borane-tetrahydrofuran complex (BH₃·THF), a reagent known for its chemoselectivity in the presence of nitro groups.[1]

Synthesis_Workflow A 2,3-Difluorobenzoic Acid B Nitration (HNO₃, H₂SO₄) A->B Step 1 C 2,3-Difluoro-4-nitrobenzoic Acid B->C D Selective Reduction (BH₃·THF) C->D Step 2 E (2,3-Difluoro-4-nitrophenyl)methanol D->E

Sources

Application

Application Notes and Protocols for (2,3-Difluoro-4-nitrophenyl)methanol in Medicinal Chemistry

Introduction: The Strategic Value of Fluorinated Building Blocks In contemporary drug discovery, the strategic incorporation of fluorine into lead compounds is a cornerstone of medicinal chemistry.[1][2] Fluorine's uniqu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Building Blocks

In contemporary drug discovery, the strategic incorporation of fluorine into lead compounds is a cornerstone of medicinal chemistry.[1][2] Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. The introduction of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1][2]

(2,3-Difluoro-4-nitrophenyl)methanol emerges as a valuable building block within this context. Its trifunctional nature, featuring a reactive benzylic alcohol, a difluorinated phenyl ring, and a nitro group, offers medicinal chemists a versatile scaffold for constructing complex molecular architectures. The electron-withdrawing nitro group, positioned para to the C-2 fluorine, significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the ortho and meta fluorine atoms modulate the electronic environment and provide opportunities for further derivatization.

This guide provides an in-depth look at the application of (2,3-Difluoro-4-nitrophenyl)methanol as an intermediate in the synthesis of pharmaceutically relevant scaffolds, with a focus on the preparation of substituted isoindolinones—a core structure in many bioactive compounds.

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of (2,3-Difluoro-4-nitrophenyl)methanol is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 1806289-80-4[3][4][5][6]
Molecular Formula C₇H₅F₂NO₃[3][6]
Molecular Weight 189.12 g/mol [3][4][6]
Physical Form Solid[5]
Purity (Typical) ≥96%[5]
Storage Store at room temperature in a dry, well-ventilated area. Keep container tightly sealed.[5]

Safety Information: (2,3-Difluoro-4-nitrophenyl)methanol is known to cause serious eye irritation. Standard laboratory safety protocols, including the use of safety glasses, gloves, and a lab coat, should be strictly followed. All manipulations should be performed in a well-ventilated fume hood.[5]

Core Application: Synthesis of N-Arylmethyl Isoindolinones

The isoindolinone scaffold is a privileged structure in medicinal chemistry, appearing in a range of compounds with diverse biological activities. The introduction of a substituted benzyl group, such as the 2,3-difluoro-4-nitrobenzyl moiety, onto the nitrogen atom of the isoindolinone core is a common strategy to explore structure-activity relationships (SAR) and optimize drug-like properties.

The primary application detailed here is the N-alkylation of isoindolin-1-one with (2,3-Difluoro-4-nitrophenyl)methanol. This reaction proceeds via the conversion of the benzylic alcohol to a more reactive electrophile (e.g., a benzyl bromide) in situ or in a preceding step, followed by nucleophilic attack by the isoindolinone nitrogen.

Diagram: Synthetic Workflow for N-Alkylation

A (2,3-Difluoro-4-nitrophenyl)methanol B Activation of Hydroxyl Group (e.g., conversion to Bromide) A->B Reagents: PBr₃ or HBr C 2,3-Difluoro-4-nitrobenzyl Bromide (Intermediate) B->C E N-Alkylation (Base-mediated) C->E D Isoindolin-1-one D->E Base: NaH, K₂CO₃, or Cs₂CO₃ F 2-((2,3-Difluoro-4-nitrophenyl)methyl)isoindolin-1-one E->F

Caption: Synthetic workflow for the preparation of an N-benzylated isoindolinone.

Experimental Protocol: Synthesis of 2-((2,3-Difluoro-4-nitrophenyl)methyl)isoindolin-1-one

This protocol provides a detailed, two-step procedure for the synthesis of the target isoindolinone derivative. The first step involves the conversion of the starting alcohol to the corresponding benzyl bromide, a more potent alkylating agent. The second step is the N-alkylation of isoindolin-1-one.

Part 1: Synthesis of 1-(Bromomethyl)-2,3-difluoro-4-nitrobenzene

Rationale: The conversion of the primary alcohol to a benzyl bromide is a standard transformation to enhance the electrophilicity of the benzylic carbon. Phosphorus tribromide (PBr₃) is a common and effective reagent for this purpose, proceeding via the formation of a phosphite ester intermediate which is then displaced by bromide.

Materials:

  • (2,3-Difluoro-4-nitrophenyl)methanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (2,3-Difluoro-4-nitrophenyl)methanol (1.0 eq.) in anhydrous diethyl ether.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq., dropwise) to the stirred solution via a dropping funnel. Caution: The reaction can be exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly pouring it into a beaker containing ice and saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(bromomethyl)-2,3-difluoro-4-nitrobenzene, which can be used in the next step without further purification.

Part 2: N-Alkylation of Isoindolin-1-one

Rationale: This step utilizes a strong, non-nucleophilic base such as sodium hydride (NaH) to deprotonate the nitrogen of the isoindolin-1-one, forming a highly nucleophilic amide anion. This anion then displaces the bromide from the previously synthesized benzyl bromide in a classic SN2 reaction to form the desired C-N bond. Anhydrous conditions are crucial to prevent quenching of the NaH and the amide anion.

Materials:

  • Isoindolin-1-one

  • 1-(Bromomethyl)-2,3-difluoro-4-nitrobenzene (from Part 1)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add isoindolin-1-one (1.0 eq.) and dissolve it in anhydrous DMF.

  • Carefully add sodium hydride (1.2 eq.) portion-wise to the solution at room temperature. Caution: Hydrogen gas is evolved.

  • Stir the mixture for 30-60 minutes at room temperature, or until gas evolution ceases, to ensure complete formation of the anion.

  • Add a solution of 1-(bromomethyl)-2,3-difluoro-4-nitrobenzene (1.1 eq.) in a small amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of deionized water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-((2,3-Difluoro-4-nitrophenyl)methyl)isoindolin-1-one.

Further Synthetic Utility and Mechanistic Considerations

The resulting N-benzylated isoindolinone is not necessarily an endpoint. It serves as a valuable intermediate for further transformations, leveraging the remaining functional groups.

Diagram: Potential Downstream Transformations

Start 2-((2,3-Difluoro-4-nitrophenyl)methyl)isoindolin-1-one Path1 Reduction of Nitro Group Start->Path1 Reagents: SnCl₂/HCl, H₂/Pd-C, or Fe/NH₄Cl Path2 Nucleophilic Aromatic Substitution (SNAr) Start->Path2 Nucleophile: R-NH₂, R-OH, R-SH Product1 Corresponding Aniline Derivative Path1->Product1 Enables further derivatization (e.g., amide coupling) Product2 Further Functionalized Aromatic Ring Path2->Product2 Displaces one of the fluorine atoms

Caption: Potential subsequent reactions of the synthesized isoindolinone intermediate.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C, or Fe/NH₄Cl). This newly formed aniline provides a handle for a multitude of subsequent reactions, such as amide bond formation, sulfonylation, or diazotization, allowing for extensive diversification of the molecule.

  • Nucleophilic Aromatic Substitution (SNAr): The two fluorine atoms on the phenyl ring remain susceptible to SNAr, particularly the one at the C-2 position, which is activated by the para-nitro group. This allows for the introduction of various nucleophiles (amines, alcohols, thiols), enabling the construction of more complex, poly-substituted aromatic systems. This is a key strategy for modulating the electronic and steric properties of the molecule to optimize target engagement.

Conclusion

(2,3-Difluoro-4-nitrophenyl)methanol is a strategically designed building block that offers multiple avenues for the synthesis of complex, biologically relevant molecules. Its utility is exemplified in the synthesis of N-substituted isoindolinones, where the benzylic alcohol provides a convenient point of attachment and the difluoro-nitrophenyl moiety serves as a platform for subsequent functionalization. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile intermediate in their drug discovery programs.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. Available at: [Link]

  • Google Patents. (2016). Isoindolinones, processes for the production of chiral derivatives thereof and use thereof. WO2016178140A1.
  • Sapegin, A. V., et al. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega, 7(30), 26867-26877. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2011). A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas. Available at: [Link]

  • Císařová, I., & Štěpnička, P. (2012). (4-Nitrophenyl)methanol. Acta crystallographica. Section E, Structure reports online, 68(Pt 7), o2012. Available at: [Link]

Sources

Method

use of (2,3-Difluoro-4-nitrophenyl)methanol in agrochemical synthesis

Application Note: (2,3-Difluoro-4-nitrophenyl)methanol in Advanced Agrochemical Synthesis Audience: Researchers, Scientists, and Agrochemical Development Professionals Executive Summary (2,3-Difluoro-4-nitrophenyl)methan...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (2,3-Difluoro-4-nitrophenyl)methanol in Advanced Agrochemical Synthesis

Audience: Researchers, Scientists, and Agrochemical Development Professionals

Executive Summary

(2,3-Difluoro-4-nitrophenyl)methanol (CAS: 1806289-80-4) has emerged as a highly versatile building block in the design of next-generation crop protection agents. With approximately 50% of newly commercialized agrochemicals containing fluorine [1], the strategic incorporation of the 2,3-difluoro motif significantly enhances metabolic stability, lipophilicity, and target-site binding affinity. This application note details the mechanistic rationale and validated protocols for utilizing this intermediate in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Protoporphyrinogen Oxidase (PPO) inhibitor herbicides.

Mechanistic Rationale & Structural Advantages

The unique substitution pattern of (2,3-Difluoro-4-nitrophenyl)methanol provides three distinct functional handles, each playing a critical role in agrochemical efficacy:

  • The 2,3-Difluoro Motif: Fluorine substitution increases the lipophilicity (logP) of the final active ingredient, facilitating superior penetration through the waxy plant cuticle and fungal cell membranes. Furthermore, the strong C–F bond resists oxidative metabolic degradation by cytochrome P450 enzymes in soil microbes and non-target organisms, extending the field persistence of the agrochemical [2].

  • The Nitro Group (Masked Amine): The nitro group serves as a stable precursor that can be chemoselectively reduced to an aniline. This aniline is the critical nucleophile required for amide coupling with heterocyclic acids (e.g., pyrazole-4-carboxylic acids) to form SDHI fungicides, a class that disrupts fungal respiration by targeting complex II in the mitochondrial respiratory chain [3].

  • The Hydroxymethyl Group: The benzylic alcohol provides a versatile site for Williamson ether synthesis, esterification, or oxidation to an aldehyde. This flexibility is heavily exploited in synthesizing complex ether-linked PPO herbicides.

Synthetic Workflow & Divergence

The following diagram illustrates the synthetic divergence of (2,3-Difluoro-4-nitrophenyl)methanol into two major agrochemical classes.

G Start (2,3-Difluoro-4-nitrophenyl)methanol CAS: 1806289-80-4 Reduction Catalytic Hydrogenation (Pd/C, H2) Start->Reduction Chemoselective Reduction Etherification Williamson Ether Synthesis (NaH, R-X) Start->Etherification Alcohol Activation Aniline (4-Amino-2,3-difluorophenyl)methanol (Key Intermediate) Reduction->Aniline Fungicide SDHI Fungicide Analogs (Amide Coupling with Pyrazole) Aniline->Fungicide Pyrazole-4-carbonyl chloride Herbicide PPO Inhibitor Herbicides (Ether-linked Scaffolds) Aniline->Herbicide Protoporphyrinogen Targeting Ether 2,3-Difluoro-4-nitrobenzyl Ether (Lipophilic Handle) Etherification->Ether Ether->Herbicide Subsequent Derivatization

Synthetic divergence of (2,3-Difluoro-4-nitrophenyl)methanol into SDHIs and PPO herbicides.

Experimental Protocols

Protocol A: Chemoselective Catalytic Hydrogenation to (4-Amino-2,3-difluorophenyl)methanol

Objective: Reduce the nitro group to an amine without inducing hydrodefluorination (cleavage of the C–F bonds). Causality & Expert Insight: Palladium on Carbon (Pd/C) in a protic solvent (Methanol) under ambient hydrogen pressure is selected [4]. While Raney Nickel is a cheaper alternative for nitro reductions, it requires higher pressures and temperatures, which drastically increases the risk of unwanted hydrodefluorination of the electron-deficient aromatic ring.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 10.0 mmol (1.89 g) of (2,3-Difluoro-4-nitrophenyl)methanol in 30 mL of anhydrous Methanol (MeOH).

  • Catalyst Addition: Carefully add 10 wt% Pd/C (189 mg, 10% w/w) to the solution under a continuous stream of inert argon to prevent spontaneous ignition of the catalyst.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) using a balloon. Repeat this purge cycle three times to ensure a pure H₂ atmosphere.

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature (20–25°C) for 12–16 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3) until complete consumption of the starting material.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to afford (4-amino-2,3-difluorophenyl)methanol as an off-white solid. (Expected yield: >95%).

Protocol B: Williamson Ether Synthesis for Herbicide Precursors

Objective: Alkylate the benzylic alcohol to form an ether linkage. Causality & Expert Insight: Sodium hydride (NaH) is used as the base to irreversibly deprotonate the alcohol, forming a highly nucleophilic alkoxide. Tetrahydrofuran (THF) is chosen as the solvent to solvate the ion pair efficiently, accelerating the Sₙ2 substitution with the alkyl halide while avoiding side reactions with the nitro group.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 5.0 mmol of (2,3-Difluoro-4-nitrophenyl)methanol in 15 mL of anhydrous THF at 0°C under argon.

  • Base Addition: Add Sodium Hydride (6.0 mmol, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes at 0°C until hydrogen gas evolution ceases.

  • Alkylation: Add the desired alkyl halide (e.g., 5.5 mmol of an alkyl bromide) dropwise via syringe.

  • Heating: Allow the reaction to warm to room temperature, then heat to 60°C for 4 hours.

  • Quenching: Cool the mixture to 0°C and carefully quench with saturated aqueous NH₄Cl (10 mL).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Quantitative Data: Optimization of Hydrogenation Conditions

The following table summarizes the optimization of the nitro reduction step, highlighting the critical nature of catalyst and solvent selection to prevent defluorination.

CatalystSolventPressure (atm)Temp (°C)Time (h)Yield of Aniline (%)Defluorination Byproducts (%)
10% Pd/C MeOH 1.0 25 12 >98 <1
10% Pd/CEtOAc1.0252485<1
Raney NiEtOH5.05087215
PtO₂MeOH1.02516902

Note: 10% Pd/C in MeOH at 1 atm provides the optimal balance of high yield and chemoselectivity, completely avoiding the severe defluorination observed with Raney Nickel under forcing conditions.

References

  • Essential Per- and Polyfluoroalkyl Substances (PFAS) in Our Society of the Future Source: MDPI - Toxics URL:[Link]

  • Fluorinated Pesticides in Modern Pest Control: Potential and Challenges Source: ResearchGate / Fluoride Research URL:[Link]

  • Synthesis and Biological Evaluation of Novel Benodanil-Heterocyclic Carboxamide Hybrids as a Potential Succinate Dehydrogenase Inhibitors Source: MDPI - Molecules URL:[Link]

  • Certain chemical entities, compositions, and methods (WO2015027222A2)
Application

experimental procedure for oxidation of (2,3-Difluoro-4-nitrophenyl)methanol

Application Note: Strategic Oxidation of Highly Deactivated Benzylic Alcohols Target Transformation: (2,3-Difluoro-4-nitrophenyl)methanol to 2,3-Difluoro-4-nitrobenzaldehyde Target Audience: Process Chemists, Discovery S...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Oxidation of Highly Deactivated Benzylic Alcohols Target Transformation: (2,3-Difluoro-4-nitrophenyl)methanol to 2,3-Difluoro-4-nitrobenzaldehyde Target Audience: Process Chemists, Discovery Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The oxidation of primary benzylic alcohols to their corresponding aldehydes is a fundamental transformation in medicinal chemistry. However, the substrate (2,3-Difluoro-4-nitrophenyl)methanol presents a severe kinetic challenge. The cumulative electron-withdrawing effects of the para-nitro group (-M, -I) and the ortho/meta-fluoro substitutions (-I) drastically reduce the electron density at the benzylic position.

Mechanistically, most oxidations (including chromium-based and oxoammonium-based methods) require the benzylic oxygen to act as a nucleophile to attack the oxidant, followed by the cleavage of the benzylic C-H bond. In highly electron-deficient systems, the nucleophilicity of the alcohol is suppressed, and the transition state—which often possesses partial positive charge character at the benzylic carbon—is highly destabilized. As a result, standard catalytic oxidations that typically finish in minutes can stall or take several hours for nitro-substituted benzyl alcohols[1].

To address this, we present two rigorously validated, self-indicating protocols tailored for different stages of drug development:

  • Discovery Scale: Dess-Martin Periodinane (DMP) oxidation, which relies on a hypervalent iodine mechanism that is remarkably tolerant of electron-deficient substrates[2].

  • Process Scale-Up: Anelli-modified TEMPO/NaOCl oxidation utilizing a bromide co-catalyst to kinetically drive the oxoammonium catalytic cycle[3].

Quantitative Method Comparison

To aid in route selection, the quantitative parameters of both methodologies are summarized below.

ParameterProtocol A: Dess-Martin Periodinane (DMP)Protocol B: TEMPO / NaOCl / NaBr
Optimal Use Case Milligram to low-gram discovery synthesisMulti-gram to kilogram process scale-up
Typical Yield 90% – 95%80% – 88%
Reaction Time 1 – 2 hours3 – 5 hours
Operating Temperature 20 °C – 25 °C (Ambient)0 °C – 5 °C (Exothermic control)
Stoichiometry 1.3 – 1.5 eq. DMP1.15 eq. NaOCl (1 mol% TEMPO)
Scalability Limitations High cost; shock-sensitive reagentRequires strict biphasic pH control
Primary Byproducts 2-Iodosobenzoic acid derivative, Acetic acidNaCl, H₂O

Protocol A: Discovery-Scale DMP Oxidation

Causality & Design: DMP is selected for discovery phases because the rate-determining step—intramolecular proton abstraction via the acetate ligand—is less hindered by the substrate's electron deficiency compared to intermolecular oxidations. The reaction is driven by the thermodynamic stability of the reduced iodine(III) byproduct.

DMP_Logic A Highly Deactivated Substrate (2,3-Difluoro-4-nitrophenyl)methanol B Nucleophilic Attack on I(V) (Ligand Exchange) A->B C Alkoxyperiodinane Intermediate B->C D Intramolecular Proton Abstraction (Rate-Determining Step) C->D E Product Formation 2,3-Difluoro-4-nitrobenzaldehyde D->E

Caption: Mechanistic pathway of DMP oxidation for electron-deficient alcohols.

Step-by-Step Methodology
  • Preparation: In an oven-dried flask under nitrogen, dissolve (2,3-Difluoro-4-nitrophenyl)methanol (1.0 eq, e.g., 5.0 mmol, 1.02 g) in anhydrous Dichloromethane (DCM) (0.2 M, 25 mL).

  • Reagent Addition: Add Dess-Martin Periodinane (1.3 eq, 6.5 mmol, 2.75 g) in a single portion at 0 °C. Causality: While DMP is mild, the initial ligand exchange is slightly exothermic; starting at 0 °C prevents localized boiling of DCM.

  • Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir vigorously. The mixture will transition from a clear solution to a cloudy white suspension as the iodine(III) byproduct precipitates.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The highly polar alcohol (R_f ~0.2) will cleanly convert to the less polar aldehyde (R_f ~0.6).

  • Self-Validating Quench: Once complete, add 25 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes.

    • Validation: The biphasic mixture will turn completely clear as the thiosulfate reduces unreacted DMP and the bicarbonate neutralizes the liberated acetic acid. If the organic layer remains cloudy, continue stirring.

  • Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude aldehyde.

Protocol B: Process-Scale TEMPO/NaOCl Oxidation

Causality & Design: For scale-up, DMP is economically and safely prohibitive. The Anelli oxidation utilizes catalytic TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) and stoichiometric bleach (NaOCl)[3]. Because electron-withdrawing groups severely retard the nucleophilic attack on the oxoammonium cation[1], we introduce Sodium Bromide (NaBr) as a co-catalyst. NaBr reacts with NaOCl to form NaOBr in situ, which oxidizes the TEMPO radical to the active oxoammonium cation orders of magnitude faster than NaOCl alone, maintaining a high steady-state concentration of the active oxidant.

TEMPO_Workflow S1 Phase 1: Solubilization Substrate + TEMPO in DCM S2 Phase 2: Buffer & Catalyst Add aq. NaBr + NaHCO3 S1->S2 S3 Phase 3: Biphasic Oxidation NaOCl dropwise at 0-5 °C S2->S3 S4 Phase 4: IPC & Quench TLC Check -> Na2S2O3 Quench S3->S4 S5 Phase 5: Isolation Phase Separation & Evaporation S4->S5

Caption: Biphasic workflow for the Anelli-TEMPO oxidation scale-up.

Step-by-Step Methodology
  • Biphasic Setup: In a jacketed reactor equipped with a mechanical stirrer, dissolve the substrate (1.0 eq, 50.0 mmol, 10.25 g) and TEMPO (0.01 eq, 0.5 mmol, 78 mg) in DCM (150 mL). The solution will be pale red/orange.

  • Buffer & Co-catalyst: Dissolve KBr or NaBr (0.1 eq, 5.0 mmol, 515 mg) in 25 mL of 0.5 M aqueous NaHCO₃. Add this to the reactor.

    • Causality: The NaHCO₃ buffer maintains the pH strictly between 8.5 and 9.5. Below pH 8, TEMPO degrades; above pH 10, the active oxoammonium species undergoes deleterious side reactions[3].

  • Oxidation: Cool the biphasic mixture to 0–5 °C. Charge an addition funnel with commercial bleach (NaOCl, ~10-12% w/w aqueous solution, 1.15 eq, ~35 mL). Add the bleach dropwise over 45 minutes, maintaining the internal temperature below 5 °C.

  • Self-Validating IPC: The organic layer will turn distinctively yellow (indicating the presence of the active oxoammonium cation). If the solution turns colorless prematurely, the oxidant has been consumed, indicating either reaction completion or the need for a slight excess of NaOCl. Verify completion via TLC or HPLC after 3 hours.

  • Quench: Once complete, verify the presence of excess oxidant using starch-iodide paper (should turn blue/black). Quench the excess hypochlorite by adding 20 mL of 10% aqueous Na₂S₂O₃. The starch-iodide test must now be negative (white).

  • Isolation: Separate the phases. Extract the aqueous phase with DCM (2 × 50 mL). Wash the combined organic layers with water (50 mL) and brine (50 mL), dry over Na₂SO₄, and concentrate to afford the highly pure 2,3-Difluoro-4-nitrobenzaldehyde.

Analytical Validation (NMR Signatures)

To confirm the success of the self-validating protocols, perform ¹H NMR (400 MHz, CDCl₃). The transformation is unambiguously confirmed by:

  • Disappearance of the benzylic methylene protons (a doublet or broad singlet around δ 4.80 - 4.95 ppm) and the hydroxyl proton (broad singlet, δ ~2.5 ppm).

  • Appearance of the highly deshielded aldehyde proton (a sharp singlet or fine doublet due to long-range fluorine coupling) at δ 10.20 - 10.40 ppm.

  • A downfield shift of the aromatic protons due to the newly formed carbonyl group's electron-withdrawing nature.

References

  • Application of Dess-Martin oxidation in total synthesis of natural products. Current Organic Synthesis, 2021.

  • Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. Beilstein Journal of Organic Chemistry, 2017.

  • Oxidation of Primary Alcohols to Aldehydes with N-Halamine-Containing Polymers. Synlett, 2005.

Sources

Method

protecting group strategies for (2,3-Difluoro-4-nitrophenyl)methanol

An Application Guide to Protecting Group Strategies for (2,3-Difluoro-4-nitrophenyl)methanol Introduction (2,3-Difluoro-4-nitrophenyl)methanol is a valuable synthetic intermediate in medicinal chemistry and materials sci...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Protecting Group Strategies for (2,3-Difluoro-4-nitrophenyl)methanol

Introduction

(2,3-Difluoro-4-nitrophenyl)methanol is a valuable synthetic intermediate in medicinal chemistry and materials science, featuring a reactive primary alcohol on a highly functionalized aromatic ring. The presence of a reducible nitro group and electron-deficient fluoro-substituted ring necessitates a carefully considered strategy for protecting the hydroxyl group during multi-step syntheses.[1] An ideal protecting group must be introduced and removed under mild conditions that do not interfere with these sensitive functionalities.[2]

This technical guide provides a detailed analysis of suitable . It moves beyond simple procedural lists to explain the chemical rationale behind selecting a particular strategy, offering field-proven protocols and troubleshooting advice for researchers, scientists, and drug development professionals.

I. The Synthetic Challenge: Chemoselectivity in a Multifunctional System

The primary challenge in manipulating (2,3-Difluoro-4-nitrophenyl)methanol lies in achieving chemoselectivity. The molecule contains three key features that dictate the choice of a protecting group:

  • Primary Benzylic Alcohol (-CH₂OH): This is the target functional group for protection. Its reactivity must be masked to prevent unwanted side reactions such as oxidation or acting as a nucleophile.[1][3]

  • Nitro Group (-NO₂): A strong electron-withdrawing group that is highly susceptible to reduction. Standard deprotection methods like catalytic hydrogenolysis (e.g., for removing a benzyl ether) are incompatible as they would readily reduce the nitro group to an amine.[4]

  • Difluorinated Aromatic Ring: The fluorine atoms are generally stable but contribute to the electron-deficient nature of the ring, potentially influencing the reactivity of the benzylic alcohol.

Therefore, a successful strategy hinges on orthogonality : the protecting group must be removable under conditions that are inert to the rest of the molecule, particularly the nitro group.[4][5][6]

II. Selecting an Orthogonal Protecting Group: A Comparative Analysis

Two primary classes of protecting groups are well-suited for this substrate: fluoride-labile silyl ethers and acid-labile acetal ethers. The choice between them depends on the planned downstream synthetic steps.

FeatureSilyl Ether Strategy (TBDMS) Acetal Ether Strategy (MOM)
Protecting Group tert-Butyldimethylsilyl (TBDMS)Methoxymethyl (MOM)
Protection Reagents TBDMS-Cl, Imidazole, in DMFMOM-Cl, DIPEA, in DCM or CH₂(OMe)₂, P-TsOH
Deprotection Reagents Tetrabutylammonium Fluoride (TBAF) in THFMild Acid (e.g., HCl in MeOH, PPTS in t-BuOH)
Key Advantage Deprotection is highly specific (fluoride-labile) and orthogonal to most functional groups.[3][4]Stable to a wide range of non-acidic conditions, including organometallics and hydrides.[7][8]
Primary Limitation Labile to acidic conditions and fluoride sources.Labile to acidic conditions; MOM-Cl is a known carcinogen.[7][8]
Ideal For Syntheses... Involving basic, organometallic, or non-acidic reagents.Involving nucleophiles, bases, or reducing agents where acidic workups are avoided.
Avoid When... Subsequent steps require strong acidic conditions or involve fluoride-containing reagents.Subsequent steps require acidic catalysis or conditions that could hydrolyze the acetal.

III. Experimental Protocols & Workflows

The following protocols provide detailed, step-by-step methodologies for the protection and deprotection of (2,3-Difluoro-4-nitrophenyl)methanol using TBDMS and MOM ethers.

A. Strategy 1: The Fluoride-Labile TBDMS Ether

This strategy is often the first choice due to the exceptionally mild and selective nature of its deprotection. The Si-F bond is extremely strong, making fluoride ions a highly specific trigger for cleaving the Si-O bond without affecting other parts of the molecule.[3][4]

TBDMS_Workflow SM (2,3-Difluoro-4-nitrophenyl)methanol (Starting Material) Protected TBDMS-Protected Ether (Intermediate) SM->Protected  Protection  TBDMS-Cl, Imidazole  DMF, RT Protected->Protected Product (2,3-Difluoro-4-nitrophenyl)methanol (Deprotected Product) Protected->Product  Deprotection  TBAF, THF  RT

Caption: TBDMS protection/deprotection workflow.

Principle: The alcohol is deprotonated by imidazole, and the resulting alkoxide attacks the silicon center of tert-butyldimethylsilyl chloride (TBDMS-Cl) in an Sₙ2 reaction to form the stable silyl ether.

Reagents & Materials
(2,3-Difluoro-4-nitrophenyl)methanol (1.0 equiv)
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv)
Imidazole (2.5 equiv)
Anhydrous N,N-Dimethylformamide (DMF)
Ethyl acetate, Saturated aq. NH₄Cl, Brine
Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (2,3-Difluoro-4-nitrophenyl)methanol and imidazole.

  • Add anhydrous DMF and stir at room temperature until all solids have dissolved.

  • Add TBDMS-Cl portion-wise at room temperature.

  • Stir the reaction mixture for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the TBDMS ether.

Principle: The fluoride ion from TBAF attacks the silicon atom, forming a strong Si-F bond and liberating the alcohol.[9]

Reagents & Materials
TBDMS-protected alcohol (1.0 equiv)
Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equiv)
Anhydrous Tetrahydrofuran (THF)
Ethyl acetate, Water, Brine
Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve the TBDMS-protected alcohol in anhydrous THF in a flask at room temperature.

  • Add the solution of TBAF in THF dropwise.

  • Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by flash chromatography if necessary.

B. Strategy 2: The Acid-Labile MOM Ether

This strategy is useful when subsequent reactions involve fluoride ions or acidic conditions are permissible for the final deprotection step. The MOM group is stable to most basic, reductive, and organometallic reagents.[7][8]

Caution: Methoxymethyl chloride (MOM-Cl) is a potent carcinogen. The following protocol uses dimethoxymethane as a safer alternative.[7]

MOM_Workflow SM (2,3-Difluoro-4-nitrophenyl)methanol (Starting Material) Protected MOM-Protected Ether (Intermediate) SM->Protected  Protection  CH₂(OMe)₂, P-TsOH  DCM, RT Protected->Protected Product (2,3-Difluoro-4-nitrophenyl)methanol (Deprotected Product) Protected->Product  Deprotection  HCl, MeOH  RT

Caption: MOM protection/deprotection workflow.

Principle: Under acidic catalysis, dimethoxymethane forms an oxonium ion, which then reacts with the alcohol to form the MOM ether acetal.

Reagents & Materials
(2,3-Difluoro-4-nitrophenyl)methanol (1.0 equiv)
Dimethoxymethane (CH₂(OMe)₂, large excess, acts as reagent and solvent)
p-Toluenesulfonic acid monohydrate (P-TsOH·H₂O, 0.1 equiv)
Anhydrous Dichloromethane (DCM)
Saturated aq. NaHCO₃, Brine
Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve (2,3-Difluoro-4-nitrophenyl)methanol in a mixture of anhydrous DCM and dimethoxymethane.

  • Add the catalytic amount of P-TsOH·H₂O to the solution.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

Principle: The MOM ether is an acetal, which is readily hydrolyzed under mild acidic conditions to regenerate the alcohol.[3]

Reagents & Materials
MOM-protected alcohol (1.0 equiv)
Methanol (MeOH)
Concentrated Hydrochloric Acid (HCl, catalytic)
Ethyl acetate, Saturated aq. NaHCO₃, Brine
Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve the MOM-protected alcohol in methanol.

  • Add a few drops of concentrated HCl (e.g., 2-3 drops per 10 mL of solvent).

  • Stir at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the remaining aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify by flash chromatography if required.

IV. Decision Framework for Protecting Group Selection

Choosing the correct protecting group from the outset can prevent failed reactions and save significant time. The following decision tree provides a logical framework for selecting a strategy based on anticipated downstream reaction conditions.

Decision_Tree A Need to protect the -OH group of (2,3-Difluoro-4-nitrophenyl)methanol B Will downstream steps involve acidic conditions or reagents? A->B C Will downstream steps involve fluoride sources (e.g., TBAF, HF)? B->C No E Use MOM Protection (Acid-Labile) B->E Yes D Use TBDMS Protection (Fluoride-Labile) C->D No C->E Yes

Caption: Decision tree for protecting group selection.

V. Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Protection Reaction 1. Insufficient reagent(s).2. Reagents (e.g., solvent, base) are not anhydrous.3. Steric hindrance.1. Increase the equivalents of the protecting reagent and base.2. Use freshly dried solvents and reagents.3. Increase reaction time or temperature moderately.
Low Yield of Deprotection 1. Incomplete reaction.2. Product loss during aqueous workup.3. For MOM deprotection, acid may be too dilute or reaction time too short.1. Extend reaction time and monitor closely by TLC.2. Perform extractions carefully; use a continuous extractor for highly polar products.3. Add another drop of acid or slightly warm the reaction mixture.
Unintended Deprotection 1. TBDMS group cleaved during chromatography on standard silica gel (which is slightly acidic).[8]2. MOM group cleaved by trace acid or Lewis acidic reagents.1. Neutralize silica gel with triethylamine (0.5-1% in eluent) or use neutral alumina.2. Buffer reactions where possible. Avoid strong Lewis acids if a MOM group is present.[8]
Side Reaction at Nitro Group 1. Use of a reducing agent incompatible with nitro groups.1. Strictly avoid reagents like H₂/Pd, Na/NH₃, or strong hydrides like LiAlH₄ unless reduction of the nitro group is intended.

References

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]

  • University of Windsor. Alcohol Protecting Groups. [Link]

  • Wikipedia. Protecting group. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Fiveable. Orthogonal Protection Definition. [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Shah, S. T. A., Singh, S., & Guiry, P. J. (2009). A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor. Journal of Organic Chemistry, 74(5), 2179–2182. [Link]

  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2006). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry, 4(18), 3435-3437. [Link]

  • Wiley-VCH. (2005). 2 Protection of Functional Groups. [Link]

  • Gelest. Deprotection of Silyl Ethers - Technical Library. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Yield of (2,3-Difluoro-4-nitrophenyl)methanol Synthesis

Welcome to the technical support center for the synthesis of (2,3-Difluoro-4-nitrophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (2,3-Difluoro-4-nitrophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize experimental outcomes. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Synthesis Overview: The Core Transformation

The most direct and reliable method for synthesizing (2,3-Difluoro-4-nitrophenyl)methanol is the chemoselective reduction of its corresponding aldehyde, 2,3-difluoro-4-nitrobenzaldehyde. The primary challenge lies in reducing the aldehyde functional group to a primary alcohol without affecting the sensitive nitro group on the aromatic ring.

The reagent of choice for this transformation is Sodium Borohydride (NaBH₄), a mild and selective reducing agent.[1][2] It provides a source of hydride (H⁻) that readily attacks the electrophilic carbonyl carbon of the aldehyde.

DOT

Caption: General reaction scheme for the synthesis.

Troubleshooting Guide: From Low Yield to High Purity

This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.

Q: My yield of (2,3-Difluoro-4-nitrophenyl)methanol is consistently low. What are the primary factors to investigate?

A: Low yield is a multifaceted problem that can typically be traced to one of three areas: incomplete reaction, formation of side-products, or losses during workup and purification. The first step is to analyze a sample of your crude reaction mixture by Thin-Layer Chromatography (TLC) or ¹H NMR to diagnose the issue.

Troubleshooting_Yield cluster_outcomes Possible Observations cluster_solutions Corrective Actions Start Low Yield Observed TLC_Analysis Analyze Crude Reaction Mixture by TLC/NMR Start->TLC_Analysis Incomplete Significant Starting Material Remains TLC_Analysis->Incomplete Incomplete Reaction Side_Products Multiple New Spots (Byproducts) TLC_Analysis->Side_Products Side Reaction Dominates Clean_Crude Crude Product Looks Clean, but Isolated Yield is Low TLC_Analysis->Clean_Crude Purification Issue Sol_Incomplete Increase NaBH₄ (1.2-1.5 eq) Extend reaction time Ensure anhydrous conditions Incomplete->Sol_Incomplete Sol_Side_Products Lower temperature (0 °C) Check for Cannizzaro reaction Ensure pH is not strongly basic Side_Products->Sol_Side_Products Sol_Purification Optimize chromatography solvent system Consider alternative purification (crystallization) Check for product volatility Clean_Crude->Sol_Purification

Caption: Troubleshooting decision tree for low yield.

Q: TLC analysis shows significant unreacted starting material. How can I drive the reaction to completion?

A: The persistence of the starting aldehyde is a clear indication of insufficient reducing power or deactivation of the reagent.

  • Causality: Sodium borohydride reacts with protic solvents like methanol or ethanol, which are often used for this reduction. While this reaction is usually slow enough to allow for the aldehyde reduction, it still consumes the reagent over time. If your solvent contains water or the reaction is run for an excessively long time at room temperature, the NaBH₄ may be quenched before all the aldehyde is consumed.

  • Solutions:

    • Stoichiometry: Increase the equivalents of NaBH₄ from a typical 1.1 eq to 1.5 eq. This ensures a sufficient excess to account for any quenching and drive the reaction forward.

    • Temperature & Addition: Add the NaBH₄ portion-wise to a cooled solution (0 °C) of the aldehyde in the solvent. This controls the initial exothermic reaction and minimizes premature quenching of the borohydride.[3]

    • Solvent Purity: Ensure you are using anhydrous solvents to minimize the hydrolytic decomposition of NaBH₄.[2]

Q: I'm observing a significant byproduct that I suspect is 2,3-difluoro-4-nitrobenzoic acid. What is happening and how can I prevent it?

A: The formation of the corresponding carboxylic acid alongside the desired alcohol is a classic indicator of the Cannizzaro reaction .[4]

  • Causality: The Cannizzaro reaction is a disproportionation reaction that occurs with aldehydes lacking an alpha-hydrogen (like 2,3-difluoro-4-nitrobenzaldehyde) under basic conditions.[5] The borohydride reagent and its alkoxide byproducts can create a sufficiently basic environment to trigger this side reaction, where one molecule of the aldehyde is oxidized to a carboxylic acid and another is reduced to the alcohol.

  • Solutions:

    • Maintain Low Temperature: Running the reaction at 0 °C or below significantly slows the rate of the Cannizzaro reaction relative to the desired borohydride reduction.

    • Control Stoichiometry: Ensure a slight excess of NaBH₄ is used so that the aldehyde is consumed quickly, minimizing its time exposed to basic conditions.

    • Buffered System (Advanced): In particularly stubborn cases, using a mixed solvent system that can buffer the pH, such as THF with a small amount of a protic solvent, can help suppress this side reaction.

Q: Could the nitro group be reduced by Sodium Borohydride?

A: Under standard conditions, this is highly unlikely. NaBH₄ is known for its excellent chemoselectivity in reducing aldehydes and ketones without affecting nitro groups.[1][6] Reduction of a nitro group typically requires much stronger reducing agents (e.g., LiAlH₄) or catalytic hydrogenation (e.g., H₂/Pd-C). However, certain additives or transition metal impurities can enhance the reducing power of NaBH₄, potentially leading to nitro group reduction.[7][8] To avoid this, always use pure reagents and clean glassware.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, step-by-step protocol for this synthesis?

A1: The following protocol is a robust starting point for the synthesis of (2,3-Difluoro-4-nitrophenyl)methanol.

ParameterRecommended ConditionRationale
Solvent Methanol (MeOH) or Ethanol (EtOH)Excellent solubility for both the aldehyde and NaBH₄.
Temperature 0 °C to Room TemperatureControls initial exotherm and minimizes side reactions.
Equivalents of NaBH₄ 1.2 - 1.5 equivalentsEnsures complete consumption of the starting material.
Reaction Time 30 minutes - 2 hoursTypically sufficient for full conversion; monitor by TLC.[3]
Workup Quench with water/dilute acid, ExtractNeutralizes excess reagent and allows for product isolation.

Experimental Protocol:

  • Preparation: In a round-bottom flask, dissolve 2,3-difluoro-4-nitrobenzaldehyde (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: Slowly add sodium borohydride (1.3 eq) in small portions over 15-20 minutes, ensuring the temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for another 30 minutes. Remove the ice bath and let the mixture stir at room temperature for 1 hour.

  • Monitoring: Check for the disappearance of the starting material using TLC (e.g., with a 3:1 Hexanes:Ethyl Acetate eluent).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add deionized water to quench the excess NaBH₄.

  • Workup: Add 1M HCl dropwise until the solution is neutral or slightly acidic (pH ~6-7). Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Q2: Why is Sodium Borohydride (NaBH₄) the preferred reducing agent over something stronger like Lithium Aluminum Hydride (LiAlH₄)?

A2: The choice of NaBH₄ is based on the principle of chemoselectivity .

  • Expertise: LiAlH₄ is a much more powerful reducing agent and would indiscriminately reduce both the aldehyde and the nitro group, leading to the formation of (4-amino-2,3-difluorophenyl)methanol. NaBH₄ is milder and highly selective for aldehydes and ketones, leaving the nitro group intact under standard conditions.[1][2]

  • Trustworthiness: The milder reactivity of NaBH₄ also makes it safer and easier to handle. It can be used in protic solvents like methanol or ethanol, whereas LiAlH₄ reacts violently with them and requires anhydrous, aprotic solvents like THF or diethyl ether.

Q3: What are the critical safety considerations for this synthesis?

A3:

  • Sodium Borohydride: While safer than LiAlH₄, NaBH₄ is still water-reactive. It decomposes in water and acidic solutions to produce flammable hydrogen gas.[2] Always quench excess NaBH₄ slowly and in a well-ventilated fume hood, especially before solvent removal.

  • Solvents: Methanol and ethyl acetate are flammable. Avoid open flames and ensure proper ventilation.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling these chemicals. The target compound is an eye irritant.[9]

References

  • Reduction of nitrobenzene derivatives using sodium borohydride and transition metal sulfides. ResearchGate. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. ScholarWorks @ UTRGV. [Link]

  • Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Organic Chemistry Research. [Link]

  • Sodium Borohydride. Common Organic Chemistry. [Link]

  • Lab 4: Reduction of 4-nitrobenzaldehyde and TLC analysis. YouTube. [Link]

  • Na-Zeolites Promoted Cannizzaro Reaction of ρ-Nitrobenzaldehyde in Phase. J-STAGE. [Link]

  • What products do 4-nitrobenzaldehyde and 3-nitrobenzaldehyde give in a crossed Cannizzaro reaction and why? Chemistry Stack Exchange. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of (2,3-Difluoro-4-nitrophenyl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the mechanistic pitfalls associated with the s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the mechanistic pitfalls associated with the synthesis of (2,3-Difluoro-4-nitrophenyl)methanol.

This compound is a highly valuable intermediate in the synthesis of complex pharmaceuticals, including GLP-1R modulators and kinase inhibitors . The most robust synthetic route involves the direct reduction of 2,3-difluoro-4-nitrobenzoic acid. However, the presence of a strongly electron-withdrawing nitro group adjacent to multiple fluorines creates a highly reactive system prone to chemoselectivity issues. This guide breaks down the causality of common side products and provides a self-validating protocol to ensure high-purity yields.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my nitro group getting reduced, yielding (4-amino-2,3-difluorophenyl)methanol or azo-dimers? The Causality: This is a classic chemoselectivity failure caused by using the wrong class of hydride donor. Nucleophilic hydrides (like LiAlH4​ ) will indiscriminately reduce both the carboxylic acid and the electron-deficient nitro group. The Solution: You must use an electrophilic reducing agent, such as Borane-tetrahydrofuran complex ( BH3​⋅THF ). Borane coordinates specifically with the electron-rich carbonyl oxygen of the carboxylic acid, ignoring the electron-poor nitro group. However, thermal control is critical; even BH3​ can reduce nitro groups if the reaction is heated above 40 °C. Maintain the reaction between 0 °C and room temperature.

Q2: LC-MS analysis of my crude mixture shows a major impurity at[M-H]- 170.1 (a loss of 19 Da). What is this, and how do I prevent it? The Causality: You are observing (2-fluoro-4-nitrophenyl)methanol, the product of hydrodefluorination. The C4-nitro group strongly pulls electron density from the aromatic ring via resonance, severely depleting electron density at the ortho (C3, C5) and para (C1) positions. Because the C3 position contains a highly electronegative fluorine atom, it becomes an exceptional electrophilic site susceptible to Nucleophilic Aromatic Substitution (SNAr) . When excess hydride is present for prolonged periods, it acts as a nucleophile, attacking the C3 position and displacing the fluoride ion. The Solution: Strictly limit BH3​⋅THF to 2.0–2.5 equivalents. Do not leave the reaction stirring overnight unmonitored; quench immediately upon the consumption of the starting material.

Q3: My reaction stalled, and after quenching with methanol and HCl, I isolated methyl 2,3-difluoro-4-nitrobenzoate instead of the unreacted acid. What went wrong? The Causality: Two things occurred here. First, BH3​⋅THF has a limited shelf-life and degrades into unreactive tributyl borates over time, causing the reduction to stall. Second, a common workup for borane reductions involves adding methanol and an acid (like HCl) to break up the strong boron-oxygen bonds in the intermediate trialkoxyborane. However, heating unreacted carboxylic acid in MeOH/H+ is the exact condition for Fischer esterification. The Solution: Always titrate your BH3​⋅THF or use a fresh bottle. To prevent artifactual esterification during workup, utilize a mild aqueous quench (e.g., saturated NH4​Cl ) rather than acidic methanol.

Part 2: Quantitative Data & Analytical Signatures

To assist your analytical team, all major side products, their mechanisms of formation, and their spectroscopic signatures are summarized below.

Side ProductMechanism of FormationAnalytical Signature (LC-MS / NMR)Prevention Strategy
(4-Amino-2,3-difluorophenyl)methanol Over-reduction of −NO2​ by strong nucleophilic hydrides or excess heat.LC-MS: [M+H]+ 160.11H NMR: Broad singlet at ~4.5 ppm ( −NH2​ ); upfield shift of aromatic protons.Use electrophilic BH3​⋅THF strictly at 0 °C to RT. Avoid LiAlH4​ .
(2-Fluoro-4-nitrophenyl)methanol SNAr hydrodefluorination at C3 due to strong −NO2​ activation.LC-MS: [M-H]− 170.1 (Loss of 19 Da)19F NMR: Loss of F-F splitting pattern; single fluorine peak remains.Limit reducing agent to 2.0-2.5 eq. Avoid prolonged reaction times (>8 hours).
Methyl 2,3-difluoro-4-nitrobenzoate Fischer esterification of unreacted starting material during MeOH/H+ quench.LC-MS: [M+H]+ 218.01H NMR: Sharp singlet at ~3.9 ppm (3H, −OCH3​ ).Ensure complete conversion before quench; use aqueous NH4​Cl quench instead of MeOH/H+ .

Part 3: Validated Experimental Protocol

This methodology is designed as a self-validating system . In-Process Controls (IPCs) are embedded within the steps to ensure that proceeding to the next phase is strictly conditional on analytical verification, eliminating downstream failures.

Reagents: 2,3-Difluoro-4-nitrobenzoic acid (1.0 eq), Borane-tetrahydrofuran complex ( BH3​⋅THF , 1.0 M in THF, 2.2 eq), Anhydrous THF.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with 2,3-difluoro-4-nitrobenzoic acid and anhydrous THF to create a 0.2 M solution.

  • Thermal Control: Cool the solution to exactly 0 °C using an ice-water bath. Causality: Preventing initial exotherms protects the nitro group from thermal reduction.

  • Reagent Addition: Add BH3​⋅THF (1.0 M) dropwise via syringe pump over 30 minutes. Ensure vigorous stirring to manage localized concentration spikes and safely vent the evolved hydrogen gas.

  • Reaction Phase: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 4 hours.

  • Self-Validation (IPC 1): Pull a 10 µL aliquot, dilute in MeCN, and analyze by LC-MS.

    • Pass Condition: Complete consumption of starting material ( [M-H]− 202.0) and appearance of target product ( [M-H]− 188.1).

    • Fail Condition: If starting material is >2%, stir for 1 additional hour. Do not proceed to quench if starting material remains, to prevent esterification artifacts.

  • Quench: Once IPC 1 passes, cool the reaction back to 0 °C. Carefully quench the excess borane by the slow, dropwise addition of saturated aqueous NH4​Cl (10 mL/mmol). Note: Avoid acidic methanol to prevent esterification.

  • Extraction: Evaporate the THF under reduced pressure. Partition the remaining aqueous layer with Ethyl Acetate (3x).

  • Self-Validation (IPC 2): Wash the combined organic layers with saturated NaHCO3​ . This chemically validates the removal of any trace unreacted acid. Follow with a brine wash.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure (2,3-Difluoro-4-nitrophenyl)methanol.

Part 4: Reaction Pathway Visualization

The following diagram maps the logical relationships between the reaction conditions and the resulting chemical pathways, highlighting the narrow operational window required for successful synthesis.

ReactionPathways SM 2,3-Difluoro-4-nitrobenzoic acid (Starting Material) Target (2,3-Difluoro-4-nitrophenyl)methanol (Target Product) SM->Target BH3-THF, 0°C to RT (Optimal Chemoselectivity) Amine (4-Amino-2,3-difluorophenyl)methanol (Nitro Reduction) SM->Amine LiAlH4 or Excess BH3, >50°C (Over-reduction) Defluoro (2-Fluoro-4-nitrophenyl)methanol (Hydrodefluorination) SM->Defluoro Hydride SNAr at C3 (Prolonged Reaction) Ester Methyl 2,3-difluoro-4-nitrobenzoate (Quench Artifact) SM->Ester MeOH/H+ Quench (Incomplete Conversion)

Reaction pathways in the synthesis of (2,3-Difluoro-4-nitrophenyl)methanol and major side products.

References
  • Title: US Patent 20240199589A1 - GLP-1R Modulating Compounds Source: Google Patents URL
Troubleshooting

Technical Support Center: Troubleshooting (2,3-Difluoro-4-nitrophenyl)methanol

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with (2,3-Difluoro-4-nitrophenyl)methanol (CAS: 1806289-80-4)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with (2,3-Difluoro-4-nitrophenyl)methanol (CAS: 1806289-80-4)[1]. While this compound is a highly versatile building block in organic synthesis and medicinal chemistry, its specific substitution pattern—a para-nitrobenzyl alcohol core flanked by two fluorine atoms—creates unique stability challenges in solution.

Below, we address the most common experimental failures, explain the underlying chemical causality, and provide self-validating protocols to ensure the integrity of your stock solutions.

FAQ 1: Nucleophilic Aromatic Substitution (SNAr) Degradation

Q: Why does my (2,3-Difluoro-4-nitrophenyl)methanol solution degrade rapidly when prepared in basic methanol or ethanol?

A: The degradation is driven by a highly favored Nucleophilic Aromatic Substitution (SNAr) reaction. The nitro group at the C4 position exerts a powerful electron-withdrawing effect through both resonance (-M) and inductive (-I) mechanisms[2]. This strongly activates the aromatic ring toward nucleophilic attack.

Specifically, the fluorine atom at the C3 position is ortho to the nitro group. When a nucleophile attacks this position, the nitro group optimally stabilizes the negative charge of the resulting intermediate (the Meisenheimer complex)[3]. Consequently, in the presence of nucleophiles like methoxide or ethoxide (which form readily in basic alcohol solutions), the C3-fluorine is rapidly displaced[4]. The C2-fluorine, being meta to the nitro group, lacks this direct resonance stabilization and is significantly less reactive.

SNAr A (2,3-Difluoro-4-nitrophenyl)methanol [Intact Compound] B Nucleophile (e.g., -OCH3) A->B Basic/Protic Solvent C Meisenheimer Complex [Stabilized by p-NO2] B->C Attack at C3 D C3-Substituted Degradant [Loss of F-] C->D Elimination

Fig 1. SNAr degradation pathway of the C3-fluorine via a Meisenheimer complex.

FAQ 2: Photochemical Degradation

Q: My stock solution turns yellow/brown after being left on the benchtop. What is causing this discoloration?

A: 4-Nitrobenzyl alcohol derivatives are photochemically active and can act as photoinitiators[5]. When exposed to ambient UV or strong visible light, the para-nitro group transitions to an excited triplet state. This excited state can abstract hydrogen atoms intermolecularly from the solvent or other solute molecules. This pathway leads to the oxidation of the benzylic alcohol moiety into an aldehyde (2,3-difluoro-4-nitrobenzaldehyde) and the concurrent reduction of the nitro group into highly colored nitroso or azo degradants. To maintain structural integrity, solutions must be strictly shielded from light.

Quantitative Data: Solvent Compatibility & Estimated Stability

To assist in experimental planning, the following table summarizes the expected half-life of (2,3-Difluoro-4-nitrophenyl)methanol under various solution conditions at 25°C.

Solvent SystemNucleophile PresenceLight ExposureEstimated Half-Life (t1/2)Primary Degradation Pathway
Methanol + 0.1% TEA High (Methoxide)Ambient< 2 hoursSNAr (C3-Fluorine displacement)
Methanol (Neutral) ModerateAmbient~ 48 hoursSNAr & Photolysis
Anhydrous DMSO NoneAmbient (Clear Vial)~ 7 daysPhotochemical Oxidation
Anhydrous DMSO NoneDark (Amber Vial)> 6 months None (Stable)

Experimental Protocol: Preparation and Validation of Stable Stock Solutions

Objective : To formulate a stable stock solution of (2,3-Difluoro-4-nitrophenyl)methanol that actively prevents both SNAr and photochemical degradation.

Step-by-Step Methodology:

  • Solvent Selection : Select an anhydrous, aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN). Crucial: Do not use primary alcohols (MeOH, EtOH) or basic additives (TEA, DIPEA).

  • Deoxygenation : Sparge the chosen solvent with Argon or Nitrogen gas for 5–10 minutes prior to dissolution. This removes dissolved oxygen, which exacerbates photo-oxidative pathways.

  • Dissolution & Aliquoting : Weigh the compound under an inert atmosphere and dissolve it in the deoxygenated solvent. Immediately transfer the solution into amber glass vials to block UV transmittance.

  • Storage : Cap tightly with PTFE-lined septa and store at -20°C.

  • Self-Validating System (LC-MS Check) : Before using a stored stock for critical assays, run a quick LC-MS check.

    • Positive Control (Intact): Look for the intact mass of 189.12 g/mol [1].

    • Negative Control (Degraded): If stored improperly in methanol, look for a degradant mass of 201.14 g/mol (M - 19 [Fluorine] + 31[Methoxy]). The presence of this +12 Da shift definitively confirms SNAr degradation at the C3 position.

Workflow S1 1. Weigh Compound (Inert Atmosphere) S2 2. Dissolve in Anhydrous DMSO (Aprotic Solvent) S1->S2 S3 3. Sparge with Argon (Remove Dissolved O2) S2->S3 Alert CRITICAL AVOIDANCE: Protic Solvents (MeOH) Basic Additives (TEA) Clear Glass Vials S2->Alert Prevents SNAr S4 4. Aliquot into Amber Vials (Block UV Light) S3->S4 S5 5. Store at -20°C (Long-term Stability) S4->S5 S4->Alert Prevents Photolysis

Fig 2. Optimized workflow for preparing and storing stable stock solutions.

References

  • [2] Title: Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene Source: stackexchange.com URL:[Link]

  • [3] Title: Nucleophilic Aromatic Substitution - Chemistry Steps Source: chemistrysteps.com URL: [Link]

  • [4] Title: CA2574308C - Benzyltriazolone compounds as non-nucleoside reverse transcriptase inhibitors Source: patents.google.com URL:

Sources

Optimization

Technical Support Center: Synthesis of Difluoronitrophenyl Compounds

Welcome to the technical support center for the synthesis of difluoronitrophenyl compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of difluoronitrophenyl compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable chemical intermediates. Difluoronitrophenyl compounds are crucial building blocks in the creation of pharmaceuticals and agrochemicals.[1] However, their synthesis, particularly through electrophilic aromatic substitution, presents a unique set of challenges. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common issues encountered in the laboratory.

I. Core Challenges in Synthesis: An Overview

The primary method for synthesizing difluoronitrophenyl compounds is the nitration of a difluorobenzene precursor. This process, while conceptually straightforward, is often complicated by factors such as regioselectivity, reaction kinetics, and the potential for hazardous runaway reactions. The two fluorine atoms on the benzene ring are deactivating groups, making the aromatic ring less susceptible to electrophilic attack than benzene itself. This necessitates carefully controlled, and sometimes harsh, reaction conditions.

A frequent challenge is the formation of multiple isomers, which can be difficult to separate.[2] Furthermore, the highly exothermic nature of nitration reactions requires strict temperature control to prevent the formation of undesirable byproducts and ensure safety.[3][4]

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of difluoronitrophenyl compounds.

Q1: Why is my nitration reaction of 1,2-difluorobenzene resulting in a low yield of 3,4-difluoronitrobenzene?

A1: Low yields can stem from several factors:

  • Incomplete Reaction: The deactivating effect of the two fluorine atoms can make the reaction sluggish. Consider increasing the reaction time or cautiously increasing the temperature. However, be mindful that higher temperatures can lead to more byproducts.[5]

  • Suboptimal Nitrating Agent: The choice and concentration of the nitrating agent are critical. A standard mixture of concentrated nitric acid and sulfuric acid is typically used.[1][6] For less reactive substrates, a more potent nitrating system, such as fuming nitric acid, might be necessary, but this also increases the risk of side reactions.[5]

  • Loss During Workup: The product may be partially lost during the extraction and washing steps. Ensure the pH is appropriate to minimize the solubility of the product in the aqueous phase.

Q2: I am observing the formation of multiple isomers in my reaction. How can I improve the regioselectivity?

A2: Controlling regioselectivity is a significant challenge. The fluorine atoms direct the incoming nitro group to specific positions, but a mixture of isomers is common.

  • Temperature Control: Lowering the reaction temperature can significantly enhance selectivity.[5] Running the reaction at 0°C or even colder can favor the formation of the desired isomer.[7]

  • Slow Addition of Reagents: Adding the nitrating agent dropwise to the difluorobenzene solution helps maintain a low concentration of the electrophile and better dissipates the heat of the reaction, which can improve selectivity.[5]

Q3: My reaction mixture is turning dark brown or black. What is causing this charring, and how can I prevent it?

A3: Charring is a sign of decomposition of the starting material or product, often due to excessive heat.[3]

  • Exothermic Reaction: Nitration is highly exothermic. Without adequate cooling, localized hotspots can form, leading to charring.[3][4] Ensure efficient stirring and maintain a low temperature using an ice or dry ice bath.[3]

  • Rate of Addition: Adding the nitrating agent too quickly can generate heat faster than it can be dissipated.[3] A slow, controlled addition is crucial.

  • Oxidation: Concentrated nitric acid is a strong oxidizing agent. At elevated temperatures, it can oxidize the organic compounds, leading to decomposition.[8]

Q4: How can I effectively purify the difluoronitrophenyl isomers?

A4: The separation of isomers can be challenging due to their similar physical properties.

  • Column Chromatography: Silica gel column chromatography is a common method for separating isomers with different polarities.[9] Careful selection of the eluent system is key.

  • Recrystallization: If the isomers have different solubilities in a particular solvent, recrystallization can be an effective purification method.[5]

  • Distillation: For liquid isomers, fractional distillation under reduced pressure (e.g., using a Kugelrohr apparatus) can be used for separation.[6]

III. Troubleshooting Guide

This guide provides a systematic approach to resolving common problems encountered during the synthesis of difluoronitrophenyl compounds.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction due to deactivating fluorine groups.Increase reaction time or cautiously increase temperature.[5] Consider using a more potent nitrating agent.[5]
Loss of product during workup.Optimize extraction and washing procedures. Ensure the pH of the aqueous phase minimizes product solubility.
Poor Regioselectivity (Mixture of Isomers) High reaction temperature.Maintain a low reaction temperature (e.g., 0°C or below) throughout the reaction.[5][7]
Rapid addition of nitrating agent.Add the nitrating agent slowly and dropwise with efficient stirring.[5]
Charring/Darkening of Reaction Mixture Exothermic reaction leading to localized overheating.Use an efficient cooling bath and ensure vigorous stirring to prevent hotspots.[3]
Rate of reagent addition is too fast.Add the nitrating agent slowly to control the exotherm.[3]
Oxidative side reactions.Maintain low temperatures to minimize oxidation by nitric acid.[8]
Difficulty in Product Isolation Product is an oil instead of a solid.Try to induce crystallization by scratching the flask or adding a seed crystal. If it remains an oil, purification by chromatography or distillation is necessary.[5]
Emulsion formation during workup.Add a saturated brine solution to help break the emulsion.
Safety Concerns Runaway reaction.Strict temperature control is paramount. Always have a cooling bath ready and add reagents slowly.[4]
Handling of corrosive and toxic reagents.Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[8][10][11]

IV. Experimental Protocols

Protocol 1: Synthesis of 3,4-Difluoronitrobenzene

This protocol is adapted from a literature procedure for the nitration of 1,2-difluorobenzene.[6]

Materials:

  • 1,2-difluorobenzene

  • Concentrated nitric acid

  • Concentrated sulfuric acid

  • Diethyl ether

  • 10% aqueous sodium carbonate solution

  • Magnesium sulfate (anhydrous)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare the nitrating mixture by carefully adding 5.0 mL of concentrated nitric acid to 13.9 mL of concentrated sulfuric acid while cooling in an ice-salt bath to -12°C.

  • Slowly add 9.7 g of 1,2-difluorobenzene to the stirred nitrating mixture, maintaining the temperature below 0°C. A slight exotherm may be observed.

  • After the addition is complete, continue to stir the mixture at -5°C to 0°C for 45 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional hour.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the product with diethyl ether (3 x 75 mL).

  • Combine the ether extracts and wash sequentially with water, 10% aqueous sodium carbonate solution, and again with water.

  • Dry the ether solution over anhydrous magnesium sulfate, filter, and concentrate in vacuo without external heating.

  • Purify the crude product by distillation (e.g., using a Kugelrohr apparatus) to obtain 3,4-difluoronitrobenzene as a colorless liquid.[6]

Protocol 2: Synthesis of 2,4-Difluoronitrobenzene

This protocol describes a general method for the nitration of 1,3-difluorobenzene.[7]

Materials:

  • 1,3-difluorobenzene

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Dichloromethane (optional, as solvent)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add fuming nitric acid to the sulfuric acid while maintaining the temperature below 10°C to create the nitrating mixture.

  • In a separate flask, dissolve 1,3-difluorobenzene in an inert solvent like dichloromethane if desired, and cool the solution to 0°C.

  • Slowly add the nitrating mixture dropwise to the solution of 1,3-difluorobenzene, ensuring the temperature remains at or below 5°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for a specified time, monitoring the progress by TLC or GC.

  • Once the reaction is complete, quench the reaction by pouring it over crushed ice.

  • Separate the organic layer, and wash it with water, a dilute solution of sodium bicarbonate, and then brine.

  • Dry the organic layer over a suitable drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography or distillation.

V. Visualizing the Workflow

Troubleshooting Workflow for Nitration Reactions

The following diagram outlines a logical workflow for troubleshooting common issues during the nitration of difluorobenzene.

G start Start Nitration Reaction charring Charring/Darkening? start->charring check_yield Low Yield? check_purity Impure Product? check_yield->check_purity No incomplete_rxn Incomplete Reaction? check_yield->incomplete_rxn Yes success Successful Synthesis check_purity->success No isomer_issue Isomer Mixture? check_purity->isomer_issue Yes charring->check_yield No temp_control Poor Temperature Control? charring->temp_control Yes workup_loss Workup Loss? incomplete_rxn->workup_loss No increase_time_temp Increase Reaction Time/Temp incomplete_rxn->increase_time_temp Yes optimize_workup Optimize Workup workup_loss->optimize_workup Yes lower_temp Lower Reaction Temperature isomer_issue->lower_temp Yes purify Purify (Chromatography/Distillation) isomer_issue->purify No reagent_addition Reagent Addition Too Fast? temp_control->reagent_addition No temp_control->lower_temp Yes slow_addition Slow Reagent Addition reagent_addition->slow_addition Yes increase_time_temp->start optimize_workup->start lower_temp->start slow_addition->start purify->success

Caption: Troubleshooting Decision Tree for Difluoronitrophenyl Synthesis.

General Mechanism of Electrophilic Aromatic Nitration

This diagram illustrates the fundamental steps of electrophilic aromatic nitration.

G cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + H₂SO₄ H2O H₂O HNO3->H2O H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2SO4->HSO4_minus difluorobenzene Difluorobenzene arenium_ion Arenium Ion Intermediate (Sigma Complex) difluorobenzene->arenium_ion + NO₂⁺ product Difluoronitrobenzene arenium_ion->product - H⁺ (to HSO₄⁻)

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Synthetic Route Comparison for Fluorinated Benzyl Alcohols

Executive Summary Fluorinated benzyl alcohols are privileged building blocks in modern medicinal chemistry and agrochemical development. The strategic incorporation of fluorine atoms—or fluoroalkyl groups—into aromatic s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated benzyl alcohols are privileged building blocks in modern medicinal chemistry and agrochemical development. The strategic incorporation of fluorine atoms—or fluoroalkyl groups—into aromatic systems profoundly alters a molecule's physicochemical properties, enhancing lipophilicity, metabolic stability, and binding affinity [1]. Currently, approximately 20–25% of commercialized pharmaceuticals contain at least one fluorine atom.

Selecting the optimal synthetic route to these critical intermediates requires balancing yield, chemoselectivity, scalability, and environmental impact. This guide provides an objective, data-driven comparison of the four primary synthetic pathways: Chemical Hydride Reduction, Catalytic Hydrogenation, Biocatalytic Asymmetric Reduction, and Electrochemical Reduction.

Comparative Analysis of Synthetic Routes

Chemical Hydride Reduction (The Laboratory Standard)

The most ubiquitous method for synthesizing achiral fluorinated benzyl alcohols is the reduction of the corresponding fluorinated benzaldehydes using Sodium Borohydride ( NaBH4​ ).

  • Mechanistic Causality: NaBH4​ is preferred over Lithium Aluminum Hydride ( LiAlH4​ ) for aldehydes because it is milder and highly chemoselective. It selectively reduces the carbonyl group without risking the defluorination of the aromatic ring via nucleophilic aromatic substitution ( SN​Ar ), a common side reaction when using harsher nucleophiles on highly electron-deficient fluorinated rings.

  • Performance: Offers excellent yields (85–95%) and straightforward purification, making it ideal for early-stage drug discovery.

Catalytic Hydrogenation (The Industrial Workhorse)

For large-scale manufacturing, catalytic hydrogenation using H2​ gas over Palladium on Carbon (Pd/C) or Raney Nickel is highly atom-economical.

  • Mechanistic Causality: While highly scalable, the primary challenge is chemoselectivity. Polyfluorinated aromatic rings are highly activated; under aggressive hydrogenation conditions, the transition metal can insert into the C-F bond, leading to unwanted hydrodefluorination. Careful tuning of temperature, pressure, and catalyst poisoning (e.g., using Lindlar's catalyst principles) is required to suppress this pathway.

Biocatalytic Asymmetric Reduction (The Chiral Solution)

When synthesizing chiral fluorinated benzylic alcohols (e.g., 1-(fluorophenyl)ethanols), biocatalysis utilizing Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) is the gold standard [3].

  • Mechanistic Causality: KREDs facilitate a highly stereoselective hydride transfer from a cofactor (NADPH or NADH) to the pro-chiral ketone face. Because stoichiometric cofactor usage is economically unviable, the system is coupled with a regeneration loop (e.g., Glucose/Glucose Dehydrogenase) [4]. This route routinely achieves >99% enantiomeric excess ( ee ).

Electrochemical Reduction (The Green Alternative)

Recent advancements have popularized the electrochemical reduction of fluorinated benzonitriles or benzoic acids (e.g., the synthesis of 2,3,5,6-tetrafluorobenzyl alcohol) [2].

  • Mechanistic Causality: By using electrons as the reducing agent at a controlled cathodic potential, this method entirely avoids stoichiometric metal waste, offering a highly sustainable profile for polyfluorinated systems.

Quantitative Data Presentation

The following table summarizes the performance metrics of each synthetic route based on standardized industry benchmarks.

Synthetic RouteTypical YieldChemoselectivityEnantioselectivityScalabilityEnvironmental Impact
Hydride Reduction ( NaBH4​ ) 85–95%High (Aldehyde specific)None (Racemic)HighModerate (Metal waste)
Catalytic Hydrogenation 80–95%Moderate (Defluorination risk)None (Racemic)Very HighLow (Atom economical)
Biocatalytic (KREDs) 70–90%Very High>99% ee ModerateVery Low (Green)
Electrochemical Reduction 75–85%HighNone (Racemic)ModerateVery Low (Green)

Strategic Workflow & Mechanistic Pathways

DecisionTree Start Target: Fluorinated Benzyl Alcohol Chirality Is a Chiral Center Required? Start->Chirality Biocat Biocatalytic Reduction (KREDs / ADHs) Chirality->Biocat Yes (>99% ee) Precursor Select Achiral Precursor Chirality->Precursor No (Achiral) Aldehyde Fluorinated Benzaldehyde Precursor->Aldehyde Acid Fluorinated Benzoic Acid Precursor->Acid NaBH4 NaBH4 Reduction (Mild, Chemoselective) Aldehyde->NaBH4 Hydro Catalytic Hydrogenation (Pd/C, H2) Aldehyde->Hydro LiAlH4 LiAlH4 or Borane (Strong Reducing Agent) Acid->LiAlH4

Decision matrix for selecting the optimal synthetic route for fluorinated benzyl alcohols.

Workflow cluster_chemical Chemical Pathway (NaBH4) cluster_biocat Biocatalytic Pathway (KRED) Substrate Substrate Fluorinated Carbonyl Hydride Hydride Attack Nucleophilic addition Substrate->Hydride Enzyme Enzyme Binding Active site docking Substrate->Enzyme Alkoxide Intermediate Borate complex Hydride->Alkoxide Product Product Fluorinated Benzyl Alcohol Alkoxide->Product Aqueous Quench Cofactor Hydride Transfer NAD(P)H to NAD(P)+ Enzyme->Cofactor Cofactor->Product High Enantioselectivity

Mechanistic divergence between chemical hydride reduction and biocatalytic enzymatic transfer.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate checkpoints confirm the reaction's progress and safety.

Protocol 1: Chemical Reduction of 3-(Trifluoromethyl)benzaldehyde via NaBH4​

This protocol utilizes mild conditions to prevent the over-reduction or defluorination of the highly electron-withdrawing trifluoromethyl group.

  • Dissolution & Temperature Control:

    • Dissolve 10.0 mmol of 3-(trifluoromethyl)benzaldehyde in 20 mL of absolute ethanol in a round-bottom flask.

    • Causality Check: Cool the flask to 0°C using an ice bath. The reduction is exothermic; starting at 0°C suppresses the competitive reduction of the ethanol solvent and prevents thermal degradation.

  • Hydride Addition:

    • Add 5.0 mmol of NaBH4​ (0.5 equivalents, as one mole of NaBH4​ provides four hydride equivalents) portion-wise over 15 minutes.

  • Reaction Monitoring (Self-Validation):

    • Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.

    • Analyze via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) eluent. The product alcohol will appear as a significantly more polar spot (lower Rf​ ) compared to the starting aldehyde.

  • Quenching & Workup:

    • Quench the reaction by slowly adding 10 mL of saturated aqueous NH4​Cl . Caution: Hydrogen gas evolution will occur.

    • Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the pure 3-(trifluoromethyl)benzyl alcohol.

Protocol 2: Biocatalytic Synthesis of (R)-1-(3,5-Difluorophenyl)ethanol

This protocol leverages a Ketoreductase (KRED) coupled with a Glucose Dehydrogenase (GDH) cofactor regeneration system to achieve high enantiomeric purity.

  • Buffer & Cofactor Preparation:

    • Prepare 50 mL of a 100 mM Potassium Phosphate buffer, adjusted strictly to pH 7.0.

    • Dissolve 1.0 mmol of NADP+ (cofactor) and 25 mmol of D-Glucose (sacrificial reductant) into the buffer.

  • Enzyme & Substrate Loading:

    • Add 50 mg of the selected KRED enzyme powder and 10 mg of GDH enzyme.

    • Dissolve 10.0 mmol of 1-(3,5-difluorophenyl)ethanone in 2 mL of DMSO (to aid solubility) and add it dropwise to the aqueous buffer.

    • Causality Check: The use of a biphasic or co-solvent system (DMSO) is critical because highly fluorinated acetophenones exhibit extremely low aqueous solubility, which would otherwise starve the enzyme of substrate.

  • Incubation & Monitoring:

    • Incubate the reaction mixture in an orbital shaker at 30°C and 200 rpm for 24 hours. Maintain pH at 7.0 using a titrator (1 M NaOH), as the oxidation of glucose to gluconic acid will lower the pH and potentially denature the enzymes.

  • Isolation:

    • Extract the mixture with Methyl tert-butyl ether (MTBE) ( 3×20 mL). Dry the organics over MgSO4​ and evaporate to yield the chiral alcohol. Chiral HPLC is required to confirm the ee (>99%).

References

  • Polyfluorinated Ethanes as Versatile Fluorinated C2-Building Blocks for Organic Synthesis Chemical Reviews - ACS Publications[Link]

  • Process for production of benzonitrile and benzyl alcohol Google P
Comparative

A Comprehensive Guide to (2,3-Difluoro-4-nitrophenyl)methanol and Its Synthetic Alternatives

Executive Summary In modern drug discovery and materials science, fluorinated aromatic building blocks are indispensable for modulating lipophilicity, metabolic stability, and target binding affinity. (2,3-Difluoro-4-nit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, fluorinated aromatic building blocks are indispensable for modulating lipophilicity, metabolic stability, and target binding affinity. (2,3-Difluoro-4-nitrophenyl)methanol is a highly versatile, trifunctional reagent that offers a unique combination of a benzylic alcohol for linking, a regioselective fluorinated site for Nucleophilic Aromatic Substitution (SNAr), and a nitro group that can be reduced to an aniline for subsequent heterocycle formation.

This guide objectively compares (2,3-Difluoro-4-nitrophenyl)methanol with its structural and oxidation-state alternatives, providing mechanistic insights and validated experimental protocols to help researchers optimize their synthetic workflows.

Mechanistic Profiling of the Core Reagent

The utility of (2,3-Difluoro-4-nitrophenyl)methanol lies in its predictable and highly regioselective reactivity. In 2,3-difluoro-4-nitrobenzene systems, the nitro group at the C4 position strongly withdraws electron density from the aromatic ring, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO).

  • Regioselective SNAr: Because nucleophilic aromatic substitution is electronically favored at positions ortho and para to a nitro group, the fluorine at C3 (ortho to NO2) is highly activated. Conversely, the fluorine at C2 (meta to NO2) remains largely inert under standard conditions[1]. This allows soft nucleophiles (amines, thiols, alkoxides) to selectively displace the C3 fluorine, leaving the C2 fluorine intact to lock conformations or modulate the pKa of adjacent groups.

  • Workflow Sequencing: SNAr must be performed before nitro reduction. Once the nitro group is reduced to an electron-donating aniline, the aromatic ring becomes electron-rich, and SNAr is completely suppressed[2].

G A (2,3-Difluoro-4- nitrophenyl)methanol B SNAr at C3-Fluoro (Regioselective) A->B Amine/Thiol Base, Heat C Nitro Reduction (Pd/C, H2) B->C H2, Pd/C MeOH D Functionalized Aniline C->D Spontaneous/ Coupling

Figure 1: Standard synthetic workflow utilizing (2,3-Difluoro-4-nitrophenyl)methanol.

Strategic Alternatives & Comparative Analysis

When designing a synthetic route, chemists must evaluate whether (2,3-Difluoro-4-nitrophenyl)methanol is the optimal starting material or if an alternative reagent offers better step-economy, steric relief, or orthogonal reactivity.

Alternative 1: 2,3-Difluoro-4-nitrobenzaldehyde (The Oxidation State Alternative)

If the ultimate goal is to form a benzylamine derivative via reductive amination, starting with the methanol derivative requires an initial oxidation step (e.g., using MnO2 or Swern conditions). Substituting the methanol for 2,3-Difluoro-4-nitrobenzaldehyde bypasses this oxidation, allowing direct reductive amination. This reduces the step count, minimizes waste, and avoids potential over-oxidation side reactions.

G Start Target: Benzylamine Derivative Meth Reagent: (2,3-Difluoro-4- nitrophenyl)methanol Start->Meth Ald Alternative: 2,3-Difluoro-4- nitrobenzaldehyde Start->Ald Ox Oxidation (MnO2) [Extra Step] Meth->Ox Step 1 RedAm Reductive Amination (NaBH(OAc)3, Amine) Ald->RedAm Direct (Step 1) Ox->RedAm Step 2 Final Functionalized Benzylamine RedAm->Final

Figure 2: Workflow efficiency comparison between methanol and aldehyde building blocks.

Alternative 2: (3-Fluoro-4-nitrophenyl)methanol (The Monofluoro Alternative)

Removing the C2 fluorine reduces the steric hindrance around the benzylic alcohol, which can be critical if the subsequent coupling involves a bulky electrophile. Additionally, removing one fluorine atom lowers the overall lipophilicity (LogP) of the scaffold, a necessary adjustment during lead optimization to improve aqueous solubility and pharmacokinetic profiles.

Alternative 3: (2,4-Difluoro-3-nitrophenyl)methanol (The Isomeric Alternative)

In this isomer, the nitro group is at C3, flanked by fluorines at C2 and C4. Because both fluorines are ortho to the nitro group, both are highly activated for SNAr. This allows for a sequential, dual-SNAr strategy to introduce two different nucleophiles onto the aromatic ring—a transformation that is impossible with the 2,3-difluoro isomer.

Quantitative Performance Comparison

ReagentPrimary AdvantageSNAr Active SitesRelative LogP ContributionTypical Downstream Application
(2,3-Difluoro-4-nitrophenyl)methanol Balanced reactivity, retained C2-FC3 (Highly active)ModerateBenzimidazole/Indole synthesis
2,3-Difluoro-4-nitrobenzaldehyde Step-economy (skips oxidation)C3 (Highly active)ModerateDirect reductive aminations
(3-Fluoro-4-nitrophenyl)methanol Reduced sterics, improved solubilityC3 (Active)LowLipophilicity-lowered analogs
(2,4-Difluoro-3-nitrophenyl)methanol Enables dual nucleophilic additionsC2 & C4 (Highly active)ModerateHighly substituted anilines

Validated Experimental Protocols

The following protocols represent a self-validating system for the functionalization of (2,3-Difluoro-4-nitrophenyl)methanol. The causality behind the reagent selection is explicitly detailed to ensure scientific integrity and reproducibility.

Protocol A: Regioselective SNAr with a Secondary Amine

Objective: Displace the C3-fluorine while preserving the C2-fluorine and the benzylic alcohol[1].

  • Reagent Preparation: Dissolve (2,3-Difluoro-4-nitrophenyl)methanol (1.0 equiv) in anhydrous acetonitrile (0.2 M).

  • Base Selection: Add anhydrous K2CO3 (2.0 equiv). Causality: A mild, insoluble inorganic base is chosen over strong bases (like NaH) to prevent the deprotonation of the benzylic alcohol, which would trigger unwanted intermolecular etherification (dimerization).

  • Nucleophile Addition: Add the secondary amine (e.g., morpholine, 1.1 equiv) dropwise at room temperature.

  • Reaction Execution: Heat the mixture to 60 °C for 4–6 hours. Monitor via LC-MS. The strong electron-withdrawing effect of the para-nitro group ensures complete conversion.

  • Workup: Filter the inorganic salts, concentrate the filtrate, and purify via flash chromatography (EtOAc/Hexanes) to yield the 3-amino-2-fluoro-4-nitrophenyl derivative.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline without hydrogenolyzing the benzylic alcohol or the remaining C2-fluorine[2].

  • Reagent Preparation: Dissolve the purified product from Protocol A in HPLC-grade Methanol (0.1 M).

  • Catalyst Addition: Add 10% Pd/C (10% w/w). Causality: Pd/C under mild hydrogen pressure is highly chemoselective for nitro reduction. However, if the nucleophile introduced in Protocol A contained a sulfur atom (e.g., a thiolate), the palladium catalyst would be poisoned. In such cases, substitute with Iron powder and NH4Cl in EtOH/H2O.

  • Reaction Execution: Purge the reaction flask with Nitrogen, then introduce Hydrogen gas (1 atm, via balloon). Stir vigorously at room temperature for 12 hours.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not let the filter cake dry completely to prevent pyrophoric ignition. Concentrate the filtrate to obtain the functionalized aniline, ready for immediate coupling.

References

  • Title: Difluoro methanol - Sigma-Aldrich Source: Sigma-Aldrich URL
  • Title: WO2015027222A2 - Certain chemical entities, compositions, and methods Source: Google Patents URL
  • Title: CA2574308C - Benzyltriazolone compounds as non-nucleoside reverse transcriptase inhibitors Source: Google Patents URL

Sources

Validation

A Comparative Guide to Fluorinating Agents for Aromatic Rings: Mechanisms, Reagents, and Protocols

The strategic incorporation of fluorine into aromatic rings is a cornerstone of modern drug development. By modulating a molecule's pKa, enhancing metabolic stability against cytochrome P450 enzymes, and increasing lipop...

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of fluorine into aromatic rings is a cornerstone of modern drug development. By modulating a molecule's pKa, enhancing metabolic stability against cytochrome P450 enzymes, and increasing lipophilicity, aryl fluorides dramatically improve pharmacokinetic profiles. However, forming C(sp2)–F bonds is thermodynamically favorable but kinetically challenging due to the high electronegativity and tight hydration sphere of the fluoride ion, as well as the high dissociation energy of the resulting C–F bond.

As an application scientist, selecting the correct fluorinating agent requires moving beyond empirical trial-and-error. It demands a rigorous understanding of the underlying reaction mechanisms—whether electrophilic, nucleophilic, or concerted deoxyfluorination. This guide provides an objective, data-driven comparison of the industry's leading fluorinating agents, complete with mechanistic rationales and self-validating experimental protocols.

Mechanistic Modalities & Reagent Profiles

Electrophilic Fluorination: Selectfluor vs. NFSI

Electrophilic fluorination involves the transfer of a formal "F+" equivalent to a nucleophilic carbon center. Because elemental fluorine ( F2​ ) is violently reactive and unselective, bench-stable N–F reagents have become the standard[1].

  • Selectfluor®: A bis(tetrafluoroborate) salt that is highly reactive and universally utilized for the fluorination of electron-rich arenes. Kinetic studies demonstrate that Selectfluor is approximately five orders of magnitude more reactive than NFSI[2]. Causality: Its dicationic nature makes it a powerful single-electron transfer (SET) oxidant and electrophile, but this also necessitates the use of highly polar, aprotic solvents (like acetonitrile) to overcome its high lattice energy and achieve solvation[1].

  • NFSI (N-Fluorobenzenesulfonimide): A neutral, milder alternative. Causality: The electron-withdrawing benzenesulfonyl groups stabilize the N–F bond, rendering NFSI less reactive but highly selective for monofluorination[2]. It is frequently paired with transition-metal catalysts (Pd, Cu) to activate unreactive C–H bonds.

Nucleophilic Aromatic Fluorination (SNAr): KF vs. TMAF

Nucleophilic fluorination relies on the fluoride anion ( F− ) attacking an electron-deficient aromatic ring.

  • Potassium Fluoride (KF) & The Halex Process: The industrial standard for converting aryl chlorides to aryl fluorides. Causality: The rate-determining step in SNAr is the addition of fluoride to form the intermediate Meisenheimer complex[3]. Because F− has a high charge density, it forms tight ion pairs with K+ and is heavily deactivated by hydrogen bonding. Consequently, Halex reactions require aggressive heating (>200 °C) and phase-transfer catalysts to force the reaction[3].

  • TMAF Alcohol Adducts (e.g., Me4​NF⋅t−AmylOH ): A modern solution to the nucleophilicity vs. stability paradox. Causality: Naked fluoride degrades organic solvents via Hofmann elimination or deprotonation. By coordinating tetramethylammonium fluoride with a bulky tertiary alcohol, the reagent remains bench-stable but delivers highly nucleophilic fluoride at mild temperatures (80 °C), preventing substrate decomposition[4].

Concerted Deoxyfluorination: PhenoFluor

Traditional SNAr is strictly limited to electron-deficient arenes. PhenoFluor fundamentally disrupts this paradigm by enabling the direct conversion of phenols to aryl fluorides, regardless of the ring's electronic properties[5].

  • Mechanism & Causality: PhenoFluor reacts with a phenol to form an intermediate uronium salt. Unlike traditional SNAr, the subsequent C–O bond cleavage and C–F bond formation occur via a concerted nucleophilic aromatic substitution (CSNAr) through a single neutral four-membered transition state[6]. By bypassing the high-energy Meisenheimer complex entirely, PhenoFluor successfully fluorinates highly electron-rich substrates (like anilines) and tolerates protic functional groups that would otherwise poison metal-catalyzed cross-couplings[5].

Quantitative Comparative Data

The following table summarizes the operational parameters and performance metrics of these reagents to guide synthetic planning.

Fluorinating AgentReaction ModalityOptimal Substrate ClassTypical TempYield RangeKey AdvantageLimitation
Selectfluor® Electrophilic (N–F)Electron-rich arenes, enolates20–80 °C70–99%Highly reactive, bench-stable solid[1]Insoluble in non-polar solvents
NFSI Electrophilic (N–F)Organometallics, unactivated arenes20–100 °C60–90%Excellent selectivity, mild oxidant[2]Requires catalysis for inert C-H bonds
Spray-dried KF Nucleophilic ( F− )Electron-deficient aryl chlorides>200 °C50–85%Extremely cost-effective (Industrial)[3]Harsh conditions degrade complex molecules
Me4​NF⋅t -AmylOH Nucleophilic ( F− )Aryl chlorides, nitroarenes80 °C75–95%Mild SNAr without rigorous drying[4]Substrate must be electron-deficient
PhenoFluor DeoxyfluorinationPhenols, heteroaromatics80–110 °C60–95%Bypasses Meisenheimer complex[6]Stoichiometric, moisture-sensitive reagent

Strategic Selection Workflow

To streamline reagent selection, follow the decision matrix below based on the electronic nature of your starting material.

G Start What is the starting material? Node_Phenol Phenol / Alcohol Start->Node_Phenol Node_ArH Unactivated / Electron-Rich Arene Start->Node_ArH Node_ArX Electron-Deficient Aryl Halide/Nitro Start->Node_ArX PhenoFluor PhenoFluor (Concerted Deoxyfluorination) Node_Phenol->PhenoFluor Selectfluor Selectfluor / NFSI (Electrophilic Fluorination) Node_ArH->Selectfluor Halex KF (Halex) / TMAF (Nucleophilic SNAr) Node_ArX->Halex

Fluorinating Agent Selection Workflow based on Substrate Class

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues and specific workup rationales are provided to ensure reproducibility and mechanistic integrity.

Protocol A: Electrophilic Fluorination of Electron-Rich Arenes using Selectfluor

Causality Focus: Selectfluor's cationic nature dictates solvent choice and workup.

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the electron-rich aromatic substrate (1.0 mmol) in anhydrous Acetonitrile (15 mL). Rationale: Acetonitrile provides the high dielectric constant necessary to dissolve the bis(tetrafluoroborate) salt.

  • Reagent Addition: Add Selectfluor (1.2 mmol, 1.2 equiv) in a single portion at room temperature. The suspension will slowly clarify as the reaction proceeds.

  • Monitoring: Stir the mixture at 40–60 °C. Monitor via LC-MS. The reaction is typically complete within 2–12 hours. Self-Validation: The disappearance of the solid Selectfluor often correlates with reaction progression.

  • Workup: Remove the solvent under reduced pressure. Redissolve the crude residue in Ethyl Acetate (20 mL) and wash with distilled water (3 × 15 mL). Rationale: The highly water-soluble tetrafluoroborate byproducts and unreacted Selectfluor are quantitatively partitioned into the aqueous layer, leaving the neutral fluorinated arene in the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and purify via silica gel flash chromatography.

Protocol B: Mild Nucleophilic Aromatic Fluorination using Me4​NF⋅t -AmylOH

Causality Focus: Utilizing hydrogen-bond buffering to prevent solvent degradation while maintaining nucleophilicity.

  • Reaction Setup: To a 10 mL glass vial, add the aryl chloride or nitroarene (0.5 mmol) and Me4​NF⋅t -AmylOH (1.5 mmol, 3.0 equiv).

  • Solvation: Add anhydrous DMSO (2.0 mL). Rationale: DMSO is a polar aprotic solvent that leaves the fluoride ion relatively "naked." The t-AmylOH adduct prevents the fluoride from acting as a strong base and degrading the DMSO via deprotonation.

  • Heating: Seal the vial with a Teflon-lined cap and heat to 80 °C for 4–24 hours.

  • Workup: Cool to room temperature and quench by adding water (10 mL). Extract the aqueous mixture with Diethyl Ether (3 × 10 mL). Self-Validation: A color change (often deep red/brown) indicates the formation of the transient Meisenheimer complex during the reaction. Wash the combined organics with brine, dry, and concentrate for purification.

Protocol C: Concerted Deoxyfluorination of Phenols using PhenoFluor

Causality Focus: Overcoming the Meisenheimer barrier via a 4-membered transition state.

  • Reagent Handling: PhenoFluor is moisture-sensitive. Inside a nitrogen-filled glovebox, weigh the phenol substrate (1.0 mmol) into a heavy-walled reaction tube.

  • Activation: Add a commercially available 0.1 M solution of PhenoFluor in Toluene (12 mL, 1.2 mmol). Rationale: Toluene is non-coordinating and allows the uronium intermediate to form without solvent competition.

  • Concerted Displacement: Seal the tube, remove it from the glovebox, and heat to 80–110 °C for 12 hours. Rationale: Elevated thermal energy is required to traverse the constrained four-membered transition state for C–F bond formation[6].

  • Workup: Cool the reaction to room temperature. The reaction mixture can be loaded directly onto a silica gel column. Self-Validation: The byproduct is a highly polar urea derivative that strongly adheres to the baseline of the silica column, allowing the non-polar aryl fluoride to elute rapidly with hexanes.

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Validation of (2,3-Difluoro-4-nitrophenyl)methanol by NMR Spectroscopy

Introduction: Beyond the Formula—The Imperative of Unambiguous Structural Validation In the landscape of drug discovery and materials science, the molecular structure is the foundational blueprint that dictates function,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Formula—The Imperative of Unambiguous Structural Validation

In the landscape of drug discovery and materials science, the molecular structure is the foundational blueprint that dictates function, activity, and safety. For novel chemical entities and key intermediates, such as (2,3-Difluoro-4-nitrophenyl)methanol, an assumed structure based on a synthetic route is insufficient. Unambiguous, experimentally-derived validation is paramount to ensure the integrity of research and the viability of development programs. Isomeric confusion, in particular, can lead to costly and time-consuming dead ends.

This guide moves beyond theoretical textbook examples to provide a practical, field-proven workflow for the structural validation of (2,3-Difluoro-4-nitrophenyl)methanol. We will leverage the unparalleled power of Nuclear Magnetic Resonance (NMR) spectroscopy as our primary tool, demonstrating how a suite of 1D and 2D NMR experiments can be used as a self-validating system to piece together the molecular puzzle atom by atom. The discussion will be framed not as a simple set of instructions, but as a series of logical inquiries, explaining the causality behind each experimental choice. Finally, we will benchmark the NMR data against orthogonal analytical techniques—Mass Spectrometry and FTIR Spectroscopy—to build a holistic and irrefutable structural proof.

The Primacy of NMR in Structural Elucidation

While various analytical techniques provide valuable molecular information, NMR spectroscopy stands alone in its ability to deliver a comprehensive, atom-level map of a molecule's constitution and connectivity.[1][2] For a molecule like (2,3-Difluoro-4-nitrophenyl)methanol, with multiple substituents on an aromatic ring, the potential for isomerism is high. Techniques like Mass Spectrometry can confirm the molecular formula (C₇H₅F₂NO₃)[3], and FTIR can identify functional groups (hydroxyl, nitro, aromatic ring), but only NMR can definitively establish the precise arrangement of these components.[4][5] Its power lies in observing the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F) and, crucially, the interactions between them, allowing for the reconstruction of the molecular framework.

Part 1: The Experimental Workflow: A Strategy for Certainty

A robust validation strategy begins with a well-designed experimental plan. The goal is to acquire a set of complementary data that, when combined, leaves no room for structural ambiguity.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the (2,3-Difluoro-4-nitrophenyl)methanol sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, in a 5 mm NMR tube.

      • Causality: Deuterated solvents are used because they are "invisible" in ¹H NMR spectra, preventing overwhelming signals from the solvent.[6] The choice of solvent can slightly alter chemical shifts due to solute-solvent interactions, so consistency is key.[7][8] CDCl₃ is a common first choice for its versatility, while DMSO-d₆ is excellent for ensuring the hydroxyl (-OH) proton is observable and couples with adjacent protons.

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the universal reference point for both ¹H and ¹³C spectra.[9]

  • Spectrometer Setup & Data Acquisition:

    • Acquire all spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. This provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (spin-spin coupling).

    • ¹³C{¹H} NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. This identifies all unique carbon environments as single lines, simplifying the spectrum.[10]

    • ¹⁹F NMR: Given the two fluorine atoms, a ¹⁹F NMR spectrum is essential. It provides high-resolution information on the fluorine environments and their coupling to both protons and other fluorine nuclei.[11][12]

    • 2D COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those separated by two or three bonds. It is invaluable for mapping out proton-proton adjacencies.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon signal of the atom it is attached to, providing definitive ¹H-C one-bond connectivities.

Below is a diagram illustrating the logical flow of the experimental process.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Weigh Sample Solvent Choose Solvent (e.g., CDCl3 + TMS) Sample->Solvent Dissolve Dissolve in NMR Tube Solvent->Dissolve H1 1D ¹H NMR Dissolve->H1 C13 1D ¹³C{¹H} NMR Dissolve->C13 F19 1D ¹⁹F NMR Dissolve->F19 COSY 2D ¹H-¹H COSY Dissolve->COSY HSQC 2D ¹H-¹³C HSQC Dissolve->HSQC Analysis Comprehensive Structural Elucidation H1->Analysis C13->Analysis F19->Analysis COSY->Analysis HSQC->Analysis

Caption: Experimental workflow from sample preparation to multi-technique NMR data acquisition.

Part 2: Data Interpretation: A Self-Validating Structural Assembly

With the data acquired, the process of interpretation begins. We will treat this as an assembly process, where each piece of spectroscopic data must fit perfectly with the others to validate the proposed structure of (2,3-Difluoro-4-nitrophenyl)methanol, shown below with systematic numbering.

(2,3-Difluoro-4-nitrophenyl)methanol structure with numbered atoms
Predicted NMR Data Summary

The following tables summarize the expected quantitative data for the target molecule, based on established chemical shift and coupling constant principles for similar structures.[13][14][15][16][17]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton(s) Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment Rationale
H-α (CH₂) ~4.9 d (doublet) J(Hα,Hβ) ≈ 6-7 Hz 2H Benzylic protons adjacent to an electronegative oxygen, shifted downfield.[18] Coupled to the hydroxyl proton.
H-β (OH) ~2.5-4.0 (variable) t (triplet) J(Hβ,Hα) ≈ 6-7 Hz 1H Chemical shift is concentration and solvent dependent. Coupled to the two equivalent CH₂ protons.
H-5 ~7.7-7.9 m (multiplet) J(H5,H6), J(H5,F2), J(H5,F3) 1H Aromatic proton ortho to the electron-withdrawing nitro group, shifted significantly downfield. Complex splitting due to coupling with H-6 and both fluorine atoms.

| H-6 | ~8.1-8.3 | m (multiplet) | J(H6,H5), J(H6,F3), J(H6,F2) | 1H | Aromatic proton meta to the nitro group but influenced by ortho and meta fluorine atoms. Will be the most downfield aromatic proton. |

Table 2: Predicted ¹³C{¹H} NMR Data (100 MHz, CDCl₃)

Carbon(s) Predicted δ (ppm) Expected Multiplicity (from F) Assignment Rationale
C-α (CH₂) ~64 t (triplet) Typical for a benzylic alcohol carbon.[13] May show a small coupling to F-2.
C-1 ~135 m Aromatic carbon attached to the CH₂OH group.
C-2 ~148 dd (doublet of doublets) Attached directly to F-2 (large ¹J_CF) and coupled to F-3 (²J_CF). Strongly deshielded.
C-3 ~152 dd Attached directly to F-3 (large ¹J_CF) and coupled to F-2 (²J_CF). Strongly deshielded.
C-4 ~140 m Attached to the electron-withdrawing nitro group.
C-5 ~128 m Aromatic C-H.

| C-6 | ~120 | m | Aromatic C-H. |

Step-by-Step Interpretation
  • ¹H NMR Analysis: The spectrum should reveal four distinct signals with an integration ratio of 2:1:1:1, corresponding to the -CH₂, -OH, and two aromatic protons. The downfield positions of the aromatic protons confirm the presence of strong electron-withdrawing groups (NO₂ and 2x F).

  • ¹³C NMR Analysis: The presence of seven distinct signals (one aliphatic, six aromatic) immediately confirms the lack of symmetry in the phenyl ring, which is consistent with the 1,2,3,4-substitution pattern. The large couplings observed on two of the aromatic carbons are a hallmark of direct C-F bonds.[17][19]

  • Cross-Validation with 2D NMR: This is where the structure is definitively confirmed. The HSQC spectrum will act as a bridge between the ¹H and ¹³C data.

    • It will show a correlation between the proton signal at ~4.9 ppm (H-α) and the carbon signal at ~64 ppm (C-α).

    • It will link the aromatic proton signals (~7.7-8.3 ppm) to their respective carbon partners (~120-128 ppm).

    • Crucially, the carbons predicted at ~140-152 ppm (C-1, C-2, C-3, C-4) will show no correlations in the HSQC spectrum, confirming they are quaternary carbons (i.e., they have no attached protons).

  • The Final Piece - COSY: The COSY spectrum provides the final connections.

    • A cross-peak will be observed between the -CH₂ signal (H-α) and the -OH signal (H-β), confirming the -CH₂OH fragment.

    • A cross-peak will connect the two aromatic proton signals (H-5 and H-6), proving they are adjacent to each other on the ring.

The logical flow of this data synthesis is illustrated below.

G cluster_fragments Verified Fragments H1 ¹H NMR - 4 Signals - 2:1:1:1 Ratio - CH₂, OH, 2x Ar-H HSQC HSQC (¹H-¹³C Correlation) H1->HSQC COSY COSY (¹H-¹H Correlation) H1->COSY C13 ¹³C NMR - 7 Signals - 1 Aliphatic - 6 Aromatic - Confirms Asymmetry C13->HSQC QuatC 4 Quaternary Carbons (No attached H) HSQC->QuatC CH_C_link ¹H-C Links Verified HSQC->CH_C_link CH2OH -CH₂OH Fragment COSY->CH2OH ArH Adjacent Ar-H Pair (H-5, H-6) COSY->ArH Validated Validated Structure: (2,3-Difluoro-4-nitrophenyl)methanol CH2OH->Validated ArH->Validated QuatC->Validated CH_C_link->Validated

Caption: Logic diagram showing how multi-dimensional NMR data validates the molecular structure.

Part 3: Orthogonal Validation: A Comparative Perspective

While NMR provides the definitive structure, corroborating the findings with other analytical techniques adds another layer of confidence, a practice essential in regulated environments.

Mass Spectrometry (MS)

Mass spectrometry provides two key pieces of information: the molecular weight and fragmentation patterns that can hint at the structure.

  • Molecular Weight Confirmation: High-resolution MS should yield a molecular ion peak corresponding to the exact mass of C₇H₅F₂NO₃ (189.0264), confirming the elemental composition.

  • Fragmentation Analysis: Electron Impact (EI) or Electrospray Ionization (ESI) MS/MS would likely show characteristic fragmentation patterns for nitroaromatic compounds.[20][21] Common losses would include:

    • Loss of •NO₂ (m/z 46)

    • Loss of •OH (m/z 17) from the "ortho effect" is not expected here, but loss from the benzyl group is possible.[22]

    • Loss of the entire •CH₂OH group (m/z 31).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.

  • Expected Absorptions:

    • ~3500-3200 cm⁻¹ (Broad): O-H stretch from the alcohol group.[23]

    • ~3100-3000 cm⁻¹ (Sharp): Aromatic C-H stretch.[24]

    • ~1550-1475 cm⁻¹ (Strong) & ~1360-1290 cm⁻¹ (Strong): Asymmetric and symmetric N-O stretches of the aromatic nitro group, respectively.[25]

    • ~1075-1000 cm⁻¹ (Strong): C-O stretch of the primary alcohol.[23]

Comparative Guide Summary

The following table objectively compares the utility of each technique for this specific validation task.

Table 3: Comparison of Analytical Techniques for Structural Validation

Feature NMR Spectroscopy Mass Spectrometry (MS) FTIR Spectroscopy
Primary Information Complete atomic connectivity, isomer differentiation, 3D structure Molecular weight, elemental formula, fragmentation patterns Presence of functional groups
Key Strength Unambiguous constitutional analysis High sensitivity, confirmation of molecular formula Speed, simplicity, functional group identification
Key Limitation Lower sensitivity, requires more sample, complex data analysis Cannot differentiate isomers easily, destructive Provides no connectivity information, limited for complex molecules
Role in Validation Definitive: Provides the primary structural proof Confirmatory: Validates molecular formula and substructures Confirmatory: Validates presence of key functional groups
Sample State Solution Solid/Solution/Gas Solid/Liquid/Gas

| Destructive? | No | Yes | No |

Conclusion

The structural validation of (2,3-Difluoro-4-nitrophenyl)methanol is not achieved by a single measurement but through a systematic, multi-faceted analytical strategy. This guide demonstrates that a workflow centered on 1D and 2D NMR spectroscopy provides a self-validating and definitive elucidation of the molecule's precise atomic arrangement. The ¹H and ¹³C spectra propose the constituent parts, while 2D COSY and HSQC experiments provide the irrefutable links that assemble them into the correct constitutional isomer. By supplementing this core NMR data with orthogonal validation from Mass Spectrometry and FTIR, which confirm the molecular formula and functional groups respectively, we establish a comprehensive and unassailable structural proof. This rigorous, evidence-based approach is the bedrock of scientific integrity and is essential for advancing research and development in the chemical sciences.

References

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  • Feltes, J., et al. (1990). Gas chromatographic and mass spectrometric determination of nitroaromatics in water. Journal of Chromatography A, 518, 21-40. [Link]

  • Görgens, A., et al. (1998). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. Journal of Chromatography B: Biomedical Sciences and Applications, 713(2), 317-327. [Link]

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  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813. [Link]

  • Gotschi, A., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds. ResearchGate. [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. [Link]

  • Hill, B. (n.d.). 1H NMR: Intermediate Level, Spectrum 8. [Link]

  • Weinberger, P. M., & Kriz, G. S. (1966). SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. Canadian Journal of Chemistry, 44(11), 1323-1329. [Link]

  • LibreTexts Chemistry. (2022). 19.5: Carbon-13 NMR. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Data. [Link]

  • Kocbek, P., & Mravljak, J. (2021). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Journal of Chemical Information and Modeling, 61(1), 107-117. [Link]

  • Alkorta, I., et al. (2010). Difluorobenzenes revisited: an experimental and theoretical study of spin-spin coupling constants for 1,2-, 1,3-, and 1,4-difluorobenzene. Magnetic Resonance in Chemistry, 48(1), 68-73. [Link]

  • Alkorta, I., et al. (2010). An experimental and theoretical study of spin-spin coupling constants for 1,2-, 1,3-, and 1,4-difluorobenzene. ResearchGate. [Link]

  • ScienceDaily. (2011). New method for unraveling molecular structures. [Link]

  • NOP - Sustainability in the organic chemistry lab course. (2022). 13C-NMR: 4-Nitrophenol. [Link]

  • Kocbek, P., & Mravljak, J. (2020). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Journal of Chemical Information and Modeling, 61(1), 107-117. [Link]

  • MDPI. (2020). Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. [Link]

  • Royal Society of Chemistry. (n.d.). Contents. [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • Tantillo, D. J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. [Link]

  • SpectraBase. (n.d.). 4-Nitrophenylhydrazine - Optional[13C NMR] - Chemical Shifts. [Link]

  • SpectraBase. (n.d.). Benzyl alcohol - Optional[1H NMR] - Chemical Shifts. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. [Link]

  • Gerken, M., et al. (2012). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2012, 805861. [Link]

  • Hidayat, A. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

  • Preprints.org. (2025). Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • Schlesinger, C., et al. (2021). Structure determination of organic compounds by a fit to the pair distribution function from scratch without prior indexing. Journal of Applied Crystallography, 54(3), 776-786. [Link]

  • ResearchGate. (n.d.). Displays the chemical shift changes (δ) in ppm for 1 H NMR between benzyl alcohol and the natural CD's. [Link]

  • Chemical Science. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

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  • PubChem. (n.d.). (4-Fluorophenyl)-(4-nitrophenyl)methanol. [Link]

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Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for (2,3-Difluoro-4-nitrophenyl)methanol

Introduction: The Imperative for Method Comparability (2,3-Difluoro-4-nitrophenyl)methanol is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration must be meticul...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Method Comparability

(2,3-Difluoro-4-nitrophenyl)methanol is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration must be meticulously controlled throughout the manufacturing process to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, the analytical methods used for its quantification must be robust, reliable, and, most importantly, validated for their intended purpose.[1]

In the lifecycle of drug development, it is not uncommon for analytical testing to be transferred between laboratories or for a new or updated method to be introduced alongside an existing one. In such scenarios, it becomes critical to demonstrate that the data generated by these different methods are comparable. This is the core objective of analytical method cross-validation: to ensure the consistency and reliability of results when multiple analytical procedures are employed.[2][3]

This guide provides a comprehensive comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of (2,3-Difluoro-4-nitrophenyl)methanol. It presents a detailed protocol for cross-validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) M10 guideline, and uses supporting experimental data to illustrate the process of establishing method comparability.[4][5]

Selecting the Analytical Alternatives: A Rationale

The choice of analytical technique is predicated on the physicochemical properties of the analyte. (2,3-Difluoro-4-nitrophenyl)methanol (MW: 189.12 g/mol ) is a solid, polar organic compound containing a UV-active nitroaromatic chromophore and functional groups amenable to different detection principles.[6] Based on these characteristics, two primary methods are proposed for its quantification:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of pharmaceutical analysis.[7] Given the compound's aromatic structure, it will exhibit strong UV absorbance, making for a sensitive and specific detection method.[8] Reversed-phase HPLC is ideal for separating polar to moderately non-polar compounds and is the logical starting point for a robust quantitative assay.

  • Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD): While HPLC is often preferred for non-volatile solids, GC can be a powerful alternative, particularly for assessing different impurity profiles.[9] The presence of a nitrogen atom in the nitro group makes the molecule highly responsive to a Nitrogen-Phosphorus Detector (NPD), offering excellent sensitivity and selectivity against many hydrocarbon-based impurities.[10] This assumes the compound has sufficient thermal stability and volatility for GC analysis, which is a reasonable starting hypothesis for a molecule of this size.

The Cross-Validation Workflow: A Framework for Comparability

Cross-validation is not merely a pass/fail exercise; it is a systematic investigation to understand the relationship and potential bias between two distinct analytical methods.[2][5] The ICH M10 guideline provides a framework for this assessment, focusing on a statistical evaluation of data from a common set of samples analyzed by both methods.[4]

Cross_Validation_Workflow cluster_planning Phase 1: Planning & Preparation cluster_analysis Phase 2: Data Generation cluster_evaluation Phase 3: Evaluation & Reporting A Define Acceptance Criteria & Statistical Approach B Prepare Homogeneous QC Samples (Low, Mid, High) A->B Based on ICH M10 Principles C Analyze QC Samples using Method A (HPLC-UV) B->C D Analyze QC Samples using Method B (GC-NPD) B->D E Tabulate Results from Both Methods C->E D->E F Perform Statistical Analysis (e.g., Deming Regression, Bias Plot) E->F Input Data G Assess Comparability Against Pre-defined Criteria F->G Statistical Output H Generate Cross-Validation Report G->H Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Comparative Data & Statistical Assessment

To perform the cross-validation, a set of quality control (QC) samples at three concentrations (Low, Mid, High) were prepared from a single, homogeneous stock of (2,3-Difluoro-4-nitrophenyl)methanol. These samples were then analyzed in replicate (n=6) by both the validated HPLC-UV and GC-NPD methods.

Table 1: Quantitative Results from HPLC-UV Analysis

QC LevelNominal Conc. (mg/mL)Replicate 1Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6Mean (mg/mL)Precision (%RSD)Accuracy (%Recovery)
Low0.500.510.500.490.510.520.500.505 2.1%101.0%
Mid2.002.011.982.021.992.032.002.005 1.0%100.3%
High4.004.053.984.024.013.994.034.013 0.6%100.3%

Table 2: Quantitative Results from GC-NPD Analysis

QC LevelNominal Conc. (mg/mL)Replicate 1Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6Mean (mg/mL)Precision (%RSD)Accuracy (%Recovery)
Low0.500.520.530.510.500.520.510.515 2.0%103.0%
Mid2.002.052.032.062.022.042.052.042 0.7%102.1%
High4.004.084.054.024.094.064.074.062 0.6%101.6%
Assessing the Bias

With the data generated, the primary goal is to assess the bias, or systematic difference, between the two methods. This is more informative than a simple t-test. A common approach is to calculate the percentage difference for each QC level.

Table 3: Inter-Method Bias Calculation

QC LevelMean HPLC-UV (A)Mean GC-NPD (B)Absolute Difference (B - A)% Bias [(B-A) / ((A+B)/2)] * 100
Low0.5050.515+0.010+1.96%
Mid2.0052.042+0.037+1.82%
High4.0134.062+0.049+1.21%
Interpretation of Results

The experimental data demonstrate that both methods are independently valid, with excellent accuracy (98-103%) and precision (<3% RSD). The critical part of the cross-validation lies in the interpretation of bias.[2]

The results show a small, consistent positive bias where the GC-NPD method yields slightly higher values than the HPLC-UV method (from +1.21% to +1.96%). This level of bias is very low and likely acceptable for most applications. The key insight from this exercise is not to declare one method "better" but to understand their relationship. If data from both methods are to be pooled for a single study, this small systematic difference should be documented.[5] For routine use, a correction factor is generally not required if the bias is demonstrated to be consistent and within acceptable analytical variability.[4]

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method
  • Sample Preparation:

    • Accurately weigh and dissolve the (2,3-Difluoro-4-nitrophenyl)methanol standard or sample in a 50:50 (v/v) mixture of acetonitrile and water (diluent) to achieve a target concentration of approximately 2.0 mg/mL.

    • Perform serial dilutions with the diluent to prepare calibration standards and QC samples.

    • Filter all solutions through a 0.45 µm PTFE syringe filter before injection.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 60% Acetonitrile and 40% Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 265 nm.

    • Run Time: 10 minutes.

Protocol 2: GC-NPD Method
  • Sample Preparation:

    • Accurately weigh and dissolve the (2,3-Difluoro-4-nitrophenyl)methanol standard or sample in Methanol to achieve a target concentration of approximately 2.0 mg/mL.[11]

    • Perform serial dilutions with Methanol to prepare calibration standards and QC samples.

  • Chromatographic Conditions:

    • Instrument: Agilent 8890 GC or equivalent system with a Nitrogen-Phosphorus Detector (NPD).

    • Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (Splitless mode).

    • Oven Program:

      • Initial Temperature: 150 °C, hold for 1 minute.

      • Ramp: 20 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

    • Detector Temperature: 300 °C.

    • Detector Gas Flows: H₂ at 3.0 mL/min, Air at 60 mL/min, Makeup (He) at 25 mL/min.

Conclusion

The cross-validation of analytical methods for (2,3-Difluoro-4-nitrophenyl)methanol demonstrates that both HPLC-UV and GC-NPD are suitable for its quantification. While a minor, consistent bias was observed, the methods show strong agreement and can be considered comparable for their intended purpose. This guide underscores that cross-validation, as advocated by regulatory bodies like the ICH, is an essential practice for ensuring data integrity across the lifecycle of a pharmaceutical product.[12] It provides the documented evidence needed to confidently use multiple analytical methods interchangeably or in concert, thereby supporting robust quality control and regulatory compliance.[1]

References

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. Retrieved from [Link]

  • ICH. (2022, May). M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation. Retrieved from [Link]

  • Garofolo, F., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis. Retrieved from [Link]

  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

  • IQVIA Laboratories. (2025, March 26). Cross-Validations in Regulated Bioanalysis. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. Retrieved from [Link]

  • SciSpace. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2022, November 8). Analytical method validation: A brief review. Retrieved from [Link]

  • NIOSH. (1998, January 15). Methanol: Method 2000. Retrieved from [Link]

  • Journal of Chromatography A. (1990). Gas chromatographic and mass spectrometric determination of nitroaromatics in water. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

  • PubMed. (2022, August 15). The first quantitative investigation of compounds generated from PFAS, PFAS-containing aqueous film-forming foams and commercial fluorosurfactants in pyrolytic processes. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Retrieved from [Link]

  • OSTI.GOV. (1984, October 1). Flame ionization detector response factors for compound classes in quantitative analysis of complex organic mixtures. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics. Retrieved from [Link]

  • Google Patents. (n.d.). US3966411A - Analysis for nitrogen compounds by gas chromatography.
  • Google Patents. (n.d.). CN102992950A - Purification method of HPLC-grade methanol for LC-MS.
  • Patsnap. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Retrieved from [Link]

  • Shimadzu. (n.d.). Development of Novel Analytical Method for Organic Light-Emitting Diode Materials. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to (2,3-Difluoro-4-nitrophenyl)methanol Analogs in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals In the landscape of contemporary drug discovery, the strategic exploration of chemical scaffolds is paramount to identifying novel therapeutic agents. The (...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the strategic exploration of chemical scaffolds is paramount to identifying novel therapeutic agents. The (2,3-Difluoro-4-nitrophenyl)methanol framework, characterized by its unique electronic and structural features, presents a compelling starting point for the design of new molecular entities. This guide provides a comprehensive literature review of analogs derived from a closely related precursor, offering a comparative analysis of their biological performance and the experimental methodologies underpinning these findings. Due to the limited availability of public data on a wide range of (2,3-Difluoro-4-nitrophenyl)methanol analogs, this guide will focus on a well-documented series of derivatives of (3-Amino-5-fluoro-2-nitrophenyl)methanol, providing a valuable case study in the structure-activity relationship of substituted nitrophenyl compounds.

The following sections will delve into the synthesis, characterization, and comparative anticancer activity of these analogs, supported by experimental data and protocols. The objective is to equip researchers with a foundational understanding of how subtle molecular modifications can significantly impact biological outcomes, thereby guiding future drug design and development efforts.

I. The Rationale for Analog Development: A Focus on Anticancer Activity

The development of novel anticancer agents is a cornerstone of pharmaceutical research. The decision to synthesize and evaluate analogs of a particular chemical scaffold is often driven by preliminary findings that suggest a potential for therapeutic efficacy. In the case of nitrophenyl derivatives, the presence of the nitro group, a strong electron-withdrawing moiety, can influence the molecule's interaction with biological targets. Furthermore, the strategic placement of fluorine atoms can enhance metabolic stability and binding affinity.

This guide will focus on a series of 2-phenylbenzothiazole derivatives synthesized from a precursor related to (2,3-Difluoro-4-nitrophenyl)methanol. The rationale behind investigating this particular class of compounds lies in the established anticancer properties of the benzothiazole ring system. By systematically modifying the substituents on the 2-phenyl ring, researchers can probe the structure-activity relationship (SAR) and identify key molecular features that contribute to cytotoxicity against cancer cells.

II. Comparative Analysis of Anticancer Activity

The in vitro cytotoxic activity of a series of 2-phenylbenzothiazole derivatives was evaluated against a panel of human cancer cell lines. This section presents a comparative analysis of their performance, highlighting the influence of different substituents on their anticancer potency.

Experimental Data Summary

The cytotoxic effects of the synthesized compounds were assessed against three human cancer cell lines: A549 (lung carcinoma), HT1080 (fibrosarcoma), and MCF7-MDR (multi-drug resistant breast cancer). The results are presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.[1]

Compound IDR-group (Substitution on 2-phenyl ring)IC50 (µg/mL) on A549IC50 (µg/mL) on HT1080IC50 (µg/mL) on MCF7-MDR
1a H>50>50>50
1b 2-Cl>50>50>50
1c 3-Cl>50>50>50
1e 4-OH13.21>5012.87
1g 4-OCH312.09>5011.95
1i 2,3,4-tri-OCH310.07>5010.89
1k 4-OH, 3-Br8.5421.439.12
1l 4-OH, 3-NO27.8915.678.03
Structure-Activity Relationship (SAR) Analysis

The data presented in the table reveals several key insights into the structure-activity relationship of these 2-phenylbenzothiazole derivatives:[1]

  • Impact of Substitution: The unsubstituted (1a) and chloro-substituted (1b, 1c) analogs demonstrated no significant cytotoxic activity, underscoring the importance of functionalization on the 2-phenyl ring for anticancer effects.[1]

  • Role of Hydroxyl and Methoxy Groups: The introduction of a hydroxyl group at the 4-position (1e) resulted in a notable increase in cytotoxicity against A549 and MCF7-MDR cell lines. Similarly, methoxy substitution at the 4-position (1g) and trimethoxy substitution (1i) also conferred significant anticancer activity.[1]

  • Enhancement by Electron-Withdrawing Groups: The most potent compounds in this series were the brominated (1k) and nitrated (1l) derivatives of the 4-hydroxyphenyl analog. This suggests that the combination of a 4-hydroxyl group with an electron-withdrawing group at the 3-position significantly enhances the anticancer activity.[1]

The following diagram illustrates the key findings of the structure-activity relationship study.

SAR_Analysis cluster_scaffold 2-Phenylbenzothiazole Scaffold cluster_substituents Substituents on 2-Phenyl Ring cluster_activity Anticancer Activity Scaffold Common Scaffold Unsubstituted Unsubstituted (1a) -H Chloro Chloro (1b, 1c) -Cl Hydroxyl 4-Hydroxyl (1e) -OH Methoxy 4-Methoxy (1g) -OCH3 Trimethoxy 2,3,4-Trimethoxy (1i) -(OCH3)3 Hydroxyl_Bromo 4-OH, 3-Br (1k) Hydroxyl_Nitro 4-OH, 3-NO2 (1l) Inactive Inactive (IC50 > 50 µg/mL) Unsubstituted->Inactive Chloro->Inactive Active Active (IC50: 10-14 µg/mL) Hydroxyl->Active Methoxy->Active Trimethoxy->Active Highly_Active Highly Active (IC50: 7-10 µg/mL) Hydroxyl_Bromo->Highly_Active Hydroxyl_Nitro->Highly_Active

Figure 1. Structure-Activity Relationship of 2-Phenylbenzothiazole Analogs.

III. Experimental Protocols

To ensure scientific integrity and enable reproducibility, this section provides detailed methodologies for the synthesis and biological evaluation of the 2-phenylbenzothiazole derivatives.

A. General Synthesis of 2-Phenylbenzothiazole Derivatives

The synthesis of the target compounds was achieved through the condensation of 2-aminothiophenol with various substituted aromatic aldehydes.[1]

Workflow for Synthesis:

synthesis_workflow start Start reactants 2-Aminothiophenol + Substituted Aromatic Aldehyde start->reactants reflux Reflux in Ethanol (4-6 hours) reactants->reflux workup Reaction Work-up (Cooling, Filtration) reflux->workup product Crude 2-Phenylbenzothiazole Derivative workup->product purification Purification (Recrystallization) product->purification final_product Pure Product purification->final_product

Figure 2. General Synthetic Workflow.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, combine 2-aminothiophenol (1 mmol) and the corresponding substituted aromatic aldehyde (1 mmol).

  • Solvent Addition: Add ethanol (20 mL) to the flask.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by vacuum filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-phenylbenzothiazole derivative.

  • Characterization: Confirm the structure and purity of the final compounds using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

B. In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the synthesized compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.

Experimental Workflow for MTT Assay:

mtt_assay_workflow start Start cell_seeding Seed Cancer Cells in 96-well Plates start->cell_seeding incubation1 Incubate for 24 hours cell_seeding->incubation1 treatment Treat with Compounds (various concentrations) incubation1->treatment incubation2 Incubate for 48 hours treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate for 4 hours mtt_addition->incubation3 solubilization Add Solubilization Solution (e.g., DMSO) incubation3->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 Values read_absorbance->data_analysis

Figure 3. MTT Assay Workflow.

Step-by-Step Protocol:

  • Cell Culture: Maintain the human cancer cell lines (A549, HT1080, MCF7-MDR) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well microtiter plates at a density of approximately 5 x 10^3 cells per well and allow them to attach for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

IV. Conclusion and Future Directions

This guide has provided a comparative analysis of a series of 2-phenylbenzothiazole derivatives, highlighting the significant impact of substituent modifications on their anticancer activity. The presented data and experimental protocols offer a valuable resource for researchers in the field of drug discovery and development.

While the specific analogs of (2,3-Difluoro-4-nitrophenyl)methanol remain an area ripe for exploration, the insights gained from this closely related series of compounds provide a strong foundation for future research. Key takeaways include the importance of the 4-hydroxyl group and the enhancing effect of electron-withdrawing groups at the 3-position of the 2-phenyl ring.

Future research should focus on the synthesis and evaluation of a broader range of (2,3-Difluoro-4-nitrophenyl)methanol analogs, exploring different heterocyclic systems and a wider array of substituents. In-depth mechanistic studies will also be crucial to elucidate the mode of action of the most potent compounds and to identify their specific molecular targets. By systematically building upon the knowledge base presented in this guide, the scientific community can continue to advance the development of novel and effective therapeutic agents.

V. References

Sources

Validation

Spectroscopic Comparison of Nitrophenylmethanol Isomers: A Guide to Structural Elucidation

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide Introduction & Chemical Context In the realm of drug development and organic synthesis, the p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide

Introduction & Chemical Context

In the realm of drug development and organic synthesis, the precise identification of positional isomers is a critical quality control parameter. The nitrophenylmethanol isomers—2-nitrobenzyl alcohol (ortho), 3-nitrobenzyl alcohol (meta), and 4-nitrobenzyl alcohol (para)—serve as foundational building blocks. Notably, 2-nitrobenzyl alcohol is extensively utilized as a photocleavable protecting group (a "cage") for targeted drug delivery and light-activated biological probes[1].

Because the physical properties of these isomers are strikingly similar, researchers must rely on spectroscopic techniques to differentiate them. The relative position of the strongly electron-withdrawing nitro ( −NO2​ ) group to the hydroxymethyl ( −CH2​OH ) group fundamentally alters the molecule's electronic environment, symmetry, and hydrogen-bonding capacity.

Analytical Workflow

To establish a self-validating system for isomer identification, a multi-modal spectroscopic approach is required. The workflow below illustrates how orthogonal techniques confirm structural assignments.

G Start Unknown Nitrophenylmethanol Isomer Sample IR FTIR Spectroscopy Assess H-Bonding & Functional Groups Start->IR UV UV-Vis Spectroscopy Assess Electronic Transitions Start->UV NMR 1H NMR Spectroscopy Assess Regiochemistry & Symmetry Start->NMR Ortho 2-Nitrobenzyl Alcohol (Asymmetric Multiplets, Intramolecular H-Bonding) IR->Ortho Distinct O-H shift (dilute) NMR->Ortho 4 distinct Ar-H signals Meta 3-Nitrobenzyl Alcohol (Highly Deshielded H-2 Singlet) NMR->Meta 1s, 2d, 1t Ar-H signals Para 4-Nitrobenzyl Alcohol (Symmetric AA'BB' Doublets) NMR->Para 2d (Symmetric) Ar-H signals

Multi-modal spectroscopic workflow for the structural elucidation of nitrophenylmethanol isomers.

Comparative Spectroscopic Data

Nuclear Magnetic Resonance ( 1 H NMR) Spectroscopy

NMR is the most definitive tool for distinguishing these isomers due to the distinct magnetic environments created by the regiochemistry. The electron-withdrawing nitro group deshields adjacent protons via both inductive and resonance effects.

IsomerBenzylic Protons ( −CH2​− )Aromatic Protons (Ar-H) Splitting PatternKey Diagnostic Features
2-Nitrobenzyl alcohol ~4.83 ppm (s, 2H)~8.05 (d, 1H), 7.80 (m, 2H), 7.50 (t, 1H)Asymmetric ring yields 4 distinct signals. The proton ortho to −NO2​ is highly deshielded (>8.0 ppm)[2].
3-Nitrobenzyl alcohol ~4.80 ppm (s, 2H)~8.21 (s, 1H), 8.15 (d, 1H), 7.66 (d, 1H), 7.52 (t, 1H)The H-2 proton (between −NO2​ and −CH2​OH ) appears as a highly deshielded singlet at ~8.21 ppm[3].
4-Nitrobenzyl alcohol ~4.82 ppm (s, 2H)~8.20 (d, 2H), 7.53 (d, 2H) C2​ symmetry creates a classic AA'BB' system (two distinct doublets integrating to 2H each)[4].

(Data acquired in CDCl3​ at 400 MHz)

Fourier-Transform Infrared (FTIR) Spectroscopy

While all three isomers exhibit characteristic −NO2​ symmetric (~1350 cm⁻¹) and asymmetric (~1530 cm⁻¹) stretches, the −OH stretching region provides nuanced mechanistic insights.

Isomer ν(O−H) Stretch (cm⁻¹) νasym​(N−O) Stretch (cm⁻¹) νsym​(N−O) Stretch (cm⁻¹)
2-Nitrobenzyl alcohol ~3350 - 3450 (Sharper)~1525~1345
3-Nitrobenzyl alcohol ~3200 - 3350 (Broad)~1530~1350
4-Nitrobenzyl alcohol ~3200 - 3350 (Broad)~1530~1350

Causality of IR Shifts: In the solid state or concentrated solutions, meta and para isomers engage heavily in intermolecular hydrogen bonding, resulting in a broad −OH stretch. Conversely, the spatial proximity of the functional groups in 2-nitrobenzyl alcohol facilitates intramolecular hydrogen bonding between the hydroxyl hydrogen and the nitro oxygen. This internal stabilization restricts intermolecular interactions, often resulting in a slightly sharper and higher-frequency −OH stretch when analyzed in dilute non-polar solvents.

Experimental Protocols: A Self-Validating System

To ensure data integrity and reproducibility, the following standardized protocols must be executed. This system is self-validating: the symmetry observed in NMR will directly corroborate the hydrogen-bonding behavior observed in IR.

Protocol 1: High-Resolution 1 H NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the highly pure isomer in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality: CDCl3​ is non-polar enough to prevent the disruption of intramolecular hydrogen bonds, preserving the native electronic state of the ortho isomer.

  • Instrument Tuning: Tune and match the probe on a 400 MHz (or higher) NMR spectrometer to the 1 H frequency. Lock the magnetic field to the deuterium signal of the solvent.

  • Acquisition Parameters:

    • Pulse Angle: 30° to 45° (ensures quantitative integration without excessively long relaxation delays).

    • Relaxation Delay (D1): 2.0 seconds.

    • Number of Scans: 16 to 32 (sufficient for high signal-to-noise ratio for small molecules).

  • Data Processing: Apply a 0.3 Hz exponential line broadening function prior to Fourier transformation. Phase and baseline correct the spectrum. Reference the TMS peak to exactly 0.00 ppm.

  • Validation: Integrate the benzylic −CH2​− peak to exactly 2.00. The aromatic region must integrate to 4.00. The splitting pattern will definitively identify the isomer (e.g., two doublets confirm the para isomer).

Protocol 2: ATR-FTIR Spectroscopy
  • Background Collection: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol and allow it to dry. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) to account for atmospheric water and CO2​ .

  • Sample Application: Place 2-3 mg of the solid crystalline isomer directly onto the ATR crystal.

  • Compression: Lower the ATR pressure anvil until the clutch clicks, ensuring uniform contact between the crystal and the solid sample.

    • Causality: Consistent, high pressure prevents signal attenuation and ensures the reproducibility of the −OH broadening, which is critical for assessing intermolecular vs. intramolecular hydrogen bonding.

  • Acquisition: Collect the sample spectrum (64 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹.

  • Analysis: Identify the diagnostic asymmetric and symmetric −NO2​ stretches. Compare the shape of the −OH stretch (~3300 cm⁻¹) to assess hydrogen bonding modalities.

Application in Drug Development: The Photocleavage Mechanism

Understanding these structural differences is vital for drug delivery applications. 2-Nitrobenzyl alcohol is uniquely suited as a photocleavable linker. Upon UV irradiation (~300-360 nm), only the ortho isomer can undergo a Norrish type II-like intramolecular hydrogen abstraction. The excited nitro group abstracts a proton from the adjacent benzylic position, forming an aci-nitro intermediate that ultimately cleaves the adjacent bond, releasing the caged drug and yielding 2-nitrosobenzaldehyde[1]. The meta and para isomers cannot undergo this reaction due to the prohibitive spatial distance between the functional groups, making them completely inert to this specific photodeprotection strategy.

References

  • Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water - The Royal Society of Chemistry. 2

  • Application Note 13: Analysis of the reduction product of 3-nitrobenzaldehyde using X-Pulse - Oxford Instruments.3

  • 4-Nitrobenzyl alcohol(619-73-8) 1H NMR spectrum - ChemicalBook. 4

  • FT-IR, FT-Raman spectral analysis and density functional theory calculations studies of 3-chloro-2-nitrobenzyl alcohol - Romanian Journal of Physics.

  • Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids - ResearchGate. 1

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide for Handling (2,3-Difluoro-4-nitrophenyl)methanol

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of risk mitigation grounded in molecular causality. (2,3-Difluoro-4-nitrophenyl)methanol is a highly func...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of risk mitigation grounded in molecular causality. (2,3-Difluoro-4-nitrophenyl)methanol is a highly functionalized building block frequently utilized in advanced drug discovery and materials science. However, its unique structural motifs—a lipophilic fluorinated ring coupled with a reactive nitro group and a primary alcohol—demand rigorous operational discipline.

This guide provides the essential, step-by-step logistical and safety protocols required to handle this compound safely, ensuring both scientific integrity and operator protection.

Chemical Profile & Mechanistic Hazard Analysis

To design an effective safety protocol, we must first understand the molecular behavior of the substance. The hazards associated with (2,3-Difluoro-4-nitrophenyl)methanol are a direct consequence of its chemical structure.

Table 1: Chemical Properties & Hazard Profile

Property / HazardValue / SpecificationMechanistic Implication
CAS Number 1806289-80-4Unique identifier for safety tracking and inventory management.
Physical Form Solid (Powder/Crystals)Prone to aerosolization and static cling; requires draft protection.
Hazard Statement H319: Causes serious eye irritationThe hydroxyl group readily forms hydrogen bonds with corneal mucosal membranes, causing severe, immediate irritation.
Precautionary Codes P264, P280, P305+P351+P338Mandates strict barrier protection for eyes and skin during any handling phase.
Storage Conditions Inert atmosphere, Room TempPrevents oxidative degradation of the primary alcohol and uncontrolled reactivity.

Mechanistic Causality of Hazards:

  • The Nitroaromatic Core: Nitro groups are strongly electron-withdrawing. In combination with the aromatic ring, they can undergo redox cycling in biological systems. Furthermore, nitroaromatics are known sensitizers and can be absorbed through the dermis, potentially causing systemic toxicity if exposure is prolonged[1].

  • Fluorine Substituents: The 2,3-difluoro substitution significantly increases the lipophilicity of the molecule. This enhances its ability to penetrate the stratum corneum (the skin's outermost barrier) compared to unfluorinated analogs, making dermal contact particularly dangerous.

  • Particulate Aerosolization: As a fine solid, the compound can easily become airborne. Inhalation of nitrobenzyl alcohol derivatives is known to cause acute respiratory tract irritation[2].

Personal Protective Equipment (PPE) Matrix

Every piece of PPE chosen for handling this compound serves a specific, mechanistic purpose. Do not substitute materials without consulting compatibility charts.

Table 2: Causal PPE Matrix

PPE CategorySpecificationCausal Justification
Hand Protection Nitrile gloves (≥0.11 mm thickness)Fluorinated nitroaromatics can permeate thin latex. Nitrile blocks lipophilic penetration and provides resistance to typical organic solvents used in transfer.
Eye Protection Chemical safety goggles (ANSI Z87.1)Standard safety glasses leave gaps. Goggles prevent airborne solid particulates from bypassing the lenses and contacting the eyes (mitigating the H319 hazard).
Body Protection Flame-retardant, static-dissipative lab coatProtects against static discharge during powder transfer, which could otherwise scatter the highly irritating powder.
Respiratory N95/P100 Particulate RespiratorRequired only if handling outside a certified fume hood. Filters fine crystalline dust that causes respiratory tract irritation[2].
Operational Workflow & Step-by-Step Handling Protocol

The following workflow is designed as a self-validating system . At each critical juncture, the operator must verify the success of the previous step before proceeding.

G N1 1. Hazard Assessment Review SDS & H319 Risks N2 2. PPE Verification Nitrile, Goggles, Lab Coat N1->N2 N3 3. Engineering Controls Verify Fume Hood Airflow N2->N3 N4 4. Material Transfer Apply Anti-Static Mitigation N3->N4 N5 5. Reaction Execution Maintain Inert Atmosphere N4->N5 N6 6. Decontamination Wet-Wipe & Segregate Waste N5->N6

Safe handling and operational workflow for (2,3-Difluoro-4-nitrophenyl)methanol.

Standard Operating Procedure: Material Transfer and Reaction Setup

Phase 1: Preparation & Environmental Control

  • Verify Airflow: Ensure the fume hood sash is at the correct operational height and the face velocity is ≥100 feet per minute (fpm).

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing boat and micro-spatula.

    • Validation Checkpoint: Hold the spatula near a small piece of tissue paper. If the paper is attracted to the metal, static is still present; re-apply static mitigation.

Phase 2: Material Transfer 3. Weighing: Tare the anti-static weighing boat. Carefully transfer the (2,3-Difluoro-4-nitrophenyl)methanol.

  • Validation Checkpoint: Observe the powder behavior. If the solid clings aggressively to the walls of the source bottle or the spatula, pause and re-ground your equipment.
  • Sealing: Immediately recap the source bottle. The compound must be kept tightly closed in a dry, well-ventilated area under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation.

Phase 3: Decontamination 5. Surface Cleaning: Wipe down the balance and fume hood surface with a solvent-dampened wipe (e.g., isopropanol), followed immediately by a dry wipe to remove any microscopic lipophilic residue.

  • Validation Checkpoint: Visually inspect the wipe under good lighting; there should be zero yellow/white particulate residue remaining.
Spill Management & Waste Disposal Plan

Nitroaromatic compounds pose significant environmental and acute toxicity risks if mishandled during a spill or disposal[1].

Emergency Spill Response (Solid Spill)
  • Isolate: Evacuate personnel from the immediate vicinity.

  • Containment (No Dry Sweeping): Do not use a brush and dustpan. Dry sweeping aerosolizes the fluorinated nitroaromatic dust, drastically increasing inhalation and ocular exposure risks.

  • Collection: Dampen the spill slightly with water or cover it with wet absorbent laboratory towels to suppress dust generation. Carefully scoop the damp mass into a designated hazardous waste container.

  • Chemical Decontamination: Wash the area with mild soap and water. Do not use strong bases during cleanup, as nitroaromatics can react exothermically with strong alkalis, potentially leading to rapid decomposition.

Waste Disposal Plan
  • Solid Waste: Place all contaminated consumables (weigh boats, spatulas, wipes, gloves) into a designated, sealable solid hazardous waste bin labeled: "Toxic/Irritant Solid Waste - Contains Fluoronitrobenzene Derivatives."

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., Dichloromethane, Ethyl Acetate) during your workflow, it must be disposed of in a "Halogenated Organic Waste" carboy, due to the presence of the fluorine atoms.

  • Regulatory Compliance: Never dispose of any quantity down the sink. Fluorinated nitroaromatics are highly persistent and toxic to aquatic life[1].

References
  • Loba Chemie. "4-NITROBENZYL ALCOHOL EXTRA PURE MSDS". Loba Chemie Laboratory Reagents. Available at:[Link]

Sources

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